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  • Product: Cuban-1-ylmethanamine hydrochloride
  • CAS: 187275-39-4

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to Cuban-1-ylmethanamine Hydrochloride (CAS: 187275-39-4)

For Researchers, Scientists, and Drug Development Professionals Abstract Cuban-1-ylmethanamine hydrochloride represents a unique molecular scaffold of significant interest in medicinal chemistry and materials science. Th...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cuban-1-ylmethanamine hydrochloride represents a unique molecular scaffold of significant interest in medicinal chemistry and materials science. The cubane core, a highly strained C₈H₈ cage, offers a three-dimensional, non-aromatic bioisostere for phenyl rings, which can lead to improved pharmacokinetic properties in drug candidates.[1][2] This guide provides a comprehensive overview of the synthesis, properties, handling, and potential applications of Cuban-1-ylmethanamine hydrochloride, consolidating foundational principles of cubane chemistry with practical, field-proven insights for its application in research and development.

Introduction: The Scientific Merit of the Cubane Scaffold

First synthesized in 1964 by Philip Eaton and Thomas Cole, cubane was initially a subject of theoretical interest due to its highly strained 90° C-C-C bond angles.[3] Despite this strain, the molecule is remarkably kinetically stable due to the absence of low-energy decomposition pathways.[3][4] This unique combination of high potential energy and kinetic stability makes cubane derivatives valuable for applications ranging from energetic materials to pharmaceuticals.[3][5]

In drug discovery, the cubane moiety is increasingly utilized as a bioisostere for benzene.[2] Its geometry closely mimics the size and exit vectors of a para-substituted benzene ring, but as a saturated, sp³-hybridized scaffold, it avoids the metabolic liabilities associated with aromatic systems.[1][6][7] The replacement of a benzene ring with a cubane cage can enhance metabolic stability, improve solubility, and provide novel intellectual property opportunities.[1][2] Cuban-1-ylmethanamine hydrochloride serves as a key building block, providing a reactive primary amine handle for incorporating this valuable scaffold into more complex molecules.[8]

Physicochemical and Spectroscopic Properties

While extensive experimental data for Cuban-1-ylmethanamine hydrochloride is not widely published, its properties can be inferred from the known characteristics of the cubane core and amine hydrochlorides.

Predicted Physicochemical Data

The following table summarizes key physicochemical parameters, derived from supplier data and computational models. These values should be considered provisional and confirmed experimentally.

PropertyValueSource/Rationale
CAS Number 187275-39-4[9][10]
Molecular Formula C₉H₁₂ClN[9]
Molecular Weight 169.65 g/mol [9]
Appearance White to off-white solid (predicted)Based on typical amine hydrochlorides.
Solubility Soluble in water, methanol; sparingly soluble in polar aprotic solvents.The hydrochloride salt form confers aqueous solubility. The parent cubane is soluble in nonpolar solvents like benzene and CCl₄.[5][11]
Melting Point >200 °C (decomposes) (predicted)Amine salts typically have high melting points. The parent cubane melts at 130-131 °C.[5][11][12]
pKa (Conjugate Acid) ~9-10 (predicted)Typical for a primary alkylamine hydrochloride.
Spectroscopic Characterization

Spectroscopic analysis is critical for structure verification. The expected spectral features are as follows:

  • ¹H NMR: The proton spectrum of cubane derivatives is distinctive. The cubyl protons typically appear in a complex pattern. The methylene (-CH₂-) protons adjacent to the amine will likely appear as a singlet or a simple multiplet, shifted downfield due to the electron-withdrawing effect of the ammonium group.

  • ¹³C NMR: The eight carbons of the cubane cage will show characteristic signals. The methylene carbon will be distinct and shifted downfield.

  • IR Spectroscopy: Key vibrational modes will include N-H stretching from the ammonium group (broad, ~2800-3100 cm⁻¹), C-H stretching of the cubane cage (~3000 cm⁻¹), and N-H bending (~1600 cm⁻¹).[11] The parent cubane shows key absorptions at 3000, 1231, and 851 cm⁻¹.[5][11]

  • Mass Spectrometry: The mass spectrum should show a parent ion corresponding to the free base (C₉H₁₁N) at m/z ≈ 133.1.

Proposed Synthetic Route and Experimental Protocols

Cuban-1-ylmethanamine hydrochloride is not typically synthesized directly but is derived from more accessible cubane precursors, primarily cubane-1-carboxylic acid. The most reliable pathway involves the conversion of the carboxylic acid to the primary amine via a Curtius rearrangement.

Synthesis Workflow Diagram

The overall synthetic strategy is depicted below, starting from the readily available cubane-1,4-dicarboxylic acid.

G cluster_0 Synthesis of Key Intermediate cluster_1 Conversion to Amine cluster_2 Final Salt Formation A Cubane-1,4-dicarboxylic Acid B Mono-protected Ester A->B Selective Mono-esterification C Cubane-1-carboxylic Acid B->C Decarboxylation (e.g., Barton Decarboxylation) D Cubane-1-carbonyl Azide C->D Azide Formation (e.g., DPPA) E Cubane-1-isocyanate D->E Curtius Rearrangement (Heat) F (Cuban-1-yl)methanamine (Free Base) E->F Hydrolysis G Cuban-1-ylmethanamine Hydrochloride F->G Acidification (HCl in Ether/MeOH)

Caption: Proposed synthetic pathway to Cuban-1-ylmethanamine hydrochloride.

Step-by-Step Protocol: Curtius Rearrangement

This protocol details the conversion of Cubane-1-carboxylic acid to the target amine hydrochloride. This method is preferred as it reliably converts the carboxylic acid to the amine with high yield.[13]

Step 1: Acid Chloride Formation

  • Suspend Cubane-1-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL per gram of acid) under a nitrogen atmosphere.

  • Add oxalyl chloride (1.5 eq) dropwise at 0 °C, followed by a catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops).

    • Causality: Oxalyl chloride is an efficient reagent for converting carboxylic acids to acid chlorides. The reaction produces only gaseous byproducts (CO, CO₂, HCl), simplifying purification. DMF catalyzes the reaction via the formation of a Vilsmeier intermediate.

  • Allow the reaction to warm to room temperature and stir for 2-3 hours, or until gas evolution ceases.

  • Remove the solvent and excess reagent under reduced pressure to yield the crude Cubane-1-carbonyl chloride, which is used immediately in the next step.

Step 2: Azide Formation and Curtius Rearrangement

  • Dissolve the crude acid chloride in anhydrous acetone or toluene.

  • Add a solution of sodium azide (1.5 eq) in a minimal amount of water dropwise, keeping the temperature below 10 °C.

    • Causality: Sodium azide displaces the chloride to form the carbonyl azide. This intermediate is potentially explosive and should be handled with extreme care, avoiding heat and friction.

  • After stirring for 1 hour at 0 °C, carefully separate the organic layer and dry it over anhydrous sodium sulfate.

  • Gently heat the organic solution to reflux (~80-110 °C depending on the solvent). The rearrangement to the isocyanate is typically smooth and can be monitored by IR spectroscopy (disappearance of the azide peak at ~2130 cm⁻¹ and appearance of the isocyanate peak at ~2270 cm⁻¹).

    • Causality: Heating promotes the loss of N₂ gas and the rearrangement of the cubyl group to the nitrogen atom, forming the stable cubane-1-isocyanate.

Step 3: Hydrolysis and Salt Formation

  • Cool the isocyanate solution and add aqueous hydrochloric acid (3M, excess).

  • Heat the biphasic mixture to reflux for 4-6 hours to hydrolyze the isocyanate and the intermediate carbamic acid.

  • Cool the reaction mixture to room temperature. Separate the aqueous layer and wash the organic layer with water.

  • Combine the aqueous layers. If a precipitate forms, it can be filtered. Otherwise, the solvent can be removed under reduced pressure.

  • The resulting solid is triturated with cold diethyl ether, filtered, and dried under vacuum to yield Cuban-1-ylmethanamine hydrochloride as a white solid.[13]

Handling, Safety, and Storage

As a senior scientist, ensuring laboratory safety is paramount. The handling of Cuban-1-ylmethanamine hydrochloride and its synthetic intermediates requires careful consideration.

Safety and Hazard Information
Hazard TypeDescription & Precautionary Measures
Toxicity The toxicological properties have not been fully investigated.[14] Assumed to be harmful if swallowed, similar to other amine hydrochlorides.[15] Causes skin and severe eye irritation.
Handling Use in a well-ventilated area or fume hood.[16] Wear appropriate Personal Protective Equipment (PPE), including safety goggles, nitrile gloves, and a lab coat.[16][17] Avoid generating dust.[15]
Synthetic Hazards Sodium Azide: Highly toxic and can form explosive heavy metal azides. Use non-metal spatulas. Thionyl/Oxalyl Chloride: Corrosive and moisture-sensitive. Handle in a fume hood. Isocyanates: Potent lachrymators and respiratory sensitizers.
Storage Store in a cool, dry, well-ventilated place in a tightly sealed container.[16][18] Amine hydrochlorides can be hygroscopic.
Disposal Dispose of in accordance with local, state, and federal regulations.[17]

Applications in Research and Drug Development

The primary value of Cuban-1-ylmethanamine hydrochloride lies in its role as a versatile building block for introducing the cubane scaffold.

Role as a Benzene Bioisostere

The cubane cage is a non-metabolizable, three-dimensional scaffold that can improve the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a drug candidate.

G Benzene Benzene Ring - Aromatic - Planar - Prone to CYP450 Oxidation - Potential for hERG Liability Cubane Cubane Cage + Non-Aromatic + 3-Dimensional + Metabolically Stable + Improved Solubility Profile Benzene->Cubane Bioisosteric Replacement

Sources

Exploratory

A Technical Guide to the Spectroscopic Characterization of Cuban-1-ylmethanamine Hydrochloride

This guide provides a comprehensive technical framework for the spectroscopic analysis of Cuban-1-ylmethanamine hydrochloride, a unique saturated cage compound with potential applications in medicinal chemistry and mater...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical framework for the spectroscopic analysis of Cuban-1-ylmethanamine hydrochloride, a unique saturated cage compound with potential applications in medicinal chemistry and materials science. Given the specialized nature of this molecule, this document synthesizes predictive data based on the well-established spectroscopic principles of the cubane core and primary amine salts with standard, field-proven analytical protocols. It is designed to equip researchers, scientists, and drug development professionals with the expertise to acquire, interpret, and validate the structural identity of this compound.

Introduction: The Structural Significance of a Caged Amine

Cuban-1-ylmethanamine hydrochloride combines two key structural motifs: the highly strained, synthetically challenging C₈H₈ cubane cage and a protonated aminomethyl group. The cubane core's rigid, three-dimensional geometry offers a unique scaffold for precisely orienting substituents in space, making it an attractive bioisostere for aromatic rings.[1] The primary amine functionality provides a site for further chemical modification and introduces aqueous solubility and hydrogen bonding capabilities, particularly in its hydrochloride salt form.

Accurate spectroscopic characterization is non-negotiable for confirming the successful synthesis and purity of such a novel entity. This guide will systematically explore the predicted spectroscopic signatures using Proton and Carbon-13 Nuclear Magnetic Resonance (¹H & ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Structure

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity and chemical environment of atoms in Cuban-1-ylmethanamine hydrochloride. The asymmetry introduced by the -CH₂NH₃⁺Cl⁻ substituent removes the high symmetry of the parent cubane cage, resulting in a more complex and information-rich spectrum than that of unsubstituted cubane, which famously shows a single proton resonance at ~6.0 ppm.[2]

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for the cubane cage, the methylene linker, and the ammonium group. The interpretation relies on understanding the through-bond (J-coupling) and through-space (NOE) interactions governed by the rigid cage geometry.

Predicted Signal (δ, ppm) Multiplicity Assignment Rationale & Expert Insights
~ 4.2 - 4.0Complex Multiplet6H, Cubane CHThe six protons on the cubane cage carbons adjacent to the substituted carbon (C2, C4, C7 positions) and those further away (C3, C5, C6, C8) are chemically non-equivalent. This will result in a complex, overlapping multiplet pattern due to intricate spin-spin coupling through the rigid C-C sigma bonds.
~ 3.9 - 3.8Multiplet1H, Cubane CHThe single proton on the carbon opposite the substituent (C4-H) may be slightly shifted and distinguishable.
~ 3.1 - 3.3Singlet or AB quartet2H, -CH₂-The two methylene protons are diastereotopic due to the chiral nature of the molecule when viewed from this position. They are expected to be shifted downfield by the inductive effect of the adjacent ammonium group. Depending on the solvent and spectrometer resolution, they may appear as a singlet or a more complex AB quartet.
~ 8.0 - 8.5Broad Singlet3H, -NH₃⁺The ammonium protons are acidic and undergo rapid exchange with trace water or other exchangeable protons. This typically results in a broad singlet. Its integration value of 3H is a key diagnostic feature. In ultra-dry solvents, coupling to the adjacent CH₂ group could potentially be observed.
Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum provides a direct count of the non-equivalent carbon atoms. For this molecule, a total of five distinct carbon signals are predicted.

Predicted Signal (δ, ppm) Assignment Rationale & Expert Insights
~ 55 - 50C1 (Quaternary)The substituted carbon of the cubane cage is quaternary and deshielded relative to other cage carbons.
~ 48 - 453C, Cubane CHThe three carbons adjacent to the substituted carbon (C2, C7, C8).
~ 44 - 403C, Cubane CHThe next set of three carbons (C3, C4, C5).
~ 38 - 351C, Cubane CHThe carbon opposite the substituent (C6). The chemical shifts of cubane carbons are highly sensitive to substitution patterns.[3]
~ 40 - 38-CH₂-The methylene carbon, influenced by the electron-withdrawing ammonium group. For comparison, the methyl carbon in methylamine hydrochloride is found around δ 25 ppm.[4] The cubyl group's effect will cause a further downfield shift.
Experimental Protocol: NMR Data Acquisition

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural confirmation.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of Cuban-1-ylmethanamine hydrochloride.

    • Dissolve the sample in ~0.6 mL of a deuterated solvent. Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterium oxide (D₂O) are recommended due to the salt's polarity.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup (400 MHz Spectrometer or higher):

    • Insert the sample into the spectrometer and lock onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity (sharp, symmetrical solvent peak).

    • Acquire a standard ¹H NMR spectrum (e.g., 16 scans, 2-second relaxation delay).

    • Acquire a proton-decoupled ¹³C NMR spectrum (e.g., 1024 scans, 2-second relaxation delay).

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs).

    • Calibrate the ¹H spectrum to the residual solvent peak (e.g., DMSO-d₆ at δ 2.50 ppm).

    • Calibrate the ¹³C spectrum to the solvent peak (e.g., DMSO-d₆ at δ 39.52 ppm).

    • Integrate the ¹H signals and assign chemical shifts to all peaks.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy excels at identifying key functional groups by detecting their characteristic vibrational frequencies. For Cuban-1-ylmethanamine hydrochloride, the spectrum will be dominated by vibrations from the C-H bonds of the cubane cage and the crucial N-H bonds of the ammonium salt.

Predicted IR Absorption Bands
Frequency Range (cm⁻¹) Vibration Type Assignment Rationale & Expert Insights
~ 3000C-H StretchCubane C-HThe C-H stretching of the cubane cage is a sharp, characteristic band appearing at a high frequency for a saturated system, indicative of the high s-character of the C-H bonds due to strain.[2]
3200 - 2800N-H Stretch-NH₃⁺ Symmetric & Asymmetric StretchesThis is a very strong and broad absorption band, often with multiple sub-peaks (overtone bands), and is a definitive indicator of a primary ammonium salt.[5]
~ 1600 - 1500N-H Bend-NH₃⁺ Asymmetric & Symmetric BendingThese bands confirm the presence of the ammonium group.
~ 1231, 851C-C Stretch / Cage ModesCubane SkeletonUnsubstituted cubane shows characteristic absorptions at 1231 and 851 cm⁻¹.[2] These or similar "fingerprint" vibrations from the cage structure are expected to be present, though they may be shifted by the substituent.
Experimental Protocol: FTIR Data Acquisition (Attenuated Total Reflectance - ATR)

Objective: To obtain a vibrational spectrum to confirm the presence of key functional groups.

  • Sample Preparation:

    • Place a small, solid sample of Cuban-1-ylmethanamine hydrochloride directly onto the ATR crystal. No further preparation is needed.

  • Instrument Setup (FTIR Spectrometer with ATR accessory):

    • Ensure the ATR crystal is clean by taking a background spectrum of the empty crystal. This spectrum is automatically subtracted from the sample spectrum.

    • Lower the ATR anvil to apply firm, even pressure to the sample, ensuring good contact with the crystal.

  • Data Acquisition:

    • Acquire the spectrum, typically by co-adding 16 or 32 scans over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.[6]

  • Data Processing:

    • The resulting spectrum of % Transmittance vs. Wavenumber (cm⁻¹) is analyzed.

    • Label the major absorption peaks and assign them to their corresponding functional group vibrations.

Mass Spectrometry (MS): Determining Molecular Mass and Fragmentation

Mass spectrometry provides the molecular weight of the compound and offers clues about its structure through fragmentation patterns. For the hydrochloride salt, Electrospray Ionization (ESI) is the preferred method as it is a soft ionization technique suitable for polar, pre-ionized molecules.

Predicted Mass Spectrum (ESI+)
  • Molecular Ion: In positive ion mode (ESI+), the instrument will detect the cationic portion of the molecule. The expected base peak will be the molecular ion of the free amine, [M+H]⁺.

    • Formula of Free Amine: C₉H₁₁N

    • Monoisotopic Mass: 133.0891 u

    • Expected [M+H]⁺ peak (C₉H₁₂N⁺): m/z 134.0968

  • Fragmentation: While ESI is a soft technique, some fragmentation may occur. The high strain energy of the cubane cage could lead to characteristic fragmentation pathways. Loss of the aminomethyl group or fragmentation of the cage itself are plausible pathways that would yield fragments at lower m/z values.

Experimental Protocol: ESI-MS Data Acquisition

Objective: To confirm the molecular weight of the cation.

  • Sample Preparation:

    • Prepare a dilute solution (~0.1 mg/mL) of the sample in a suitable solvent like methanol or acetonitrile/water.

  • Instrument Setup (ESI-TOF or ESI-Quadrupole MS):

    • Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

    • Set the instrument to positive ion detection mode.

    • Optimize source parameters (e.g., capillary voltage, drying gas temperature, nebulizer pressure) to achieve a stable signal.

  • Data Acquisition:

    • Acquire the mass spectrum over a relevant m/z range (e.g., 50-500 amu).

  • Data Analysis:

    • Identify the peak corresponding to the [M+H]⁺ ion.

    • For high-resolution instruments (TOF, Orbitrap), compare the measured exact mass to the theoretical mass to confirm the elemental composition.[7]

Integrated Spectroscopic Analysis Workflow

A self-validating system for structural confirmation requires integrating data from all three techniques. The workflow below illustrates the logical progression from initial functional group identification to definitive structural elucidation.

Caption: Integrated workflow for the validation of Cuban-1-ylmethanamine HCl.

Conclusion

The spectroscopic characterization of Cuban-1-ylmethanamine hydrochloride is a multi-faceted process that relies on the predictive power of fundamental chemical principles and the precise application of modern analytical techniques. By systematically acquiring and interpreting NMR, IR, and MS data as outlined in this guide, researchers can unambiguously confirm the identity and purity of this unique caged amine, ensuring the integrity of their downstream applications in drug discovery and materials science.

References

  • Google. (2026). Current time in Camagüey, CU.
  • Royal Society of Chemistry. (2024). Cubane-1,3-dicarboxamides as structural isosteres for isophthalamides in hydrogen bond templated interlocked molecules. RSC Publishing.
  • Pichierri, F. (2017). DFT-optimized geometries of cubane (1) and its persubstituted.... ResearchGate.
  • ChemicalBook. cuban-1-amine hydrochloride synthesis.
  • Olufunso, O., et al. (2022). New One-Pot Synthetic Route and Spectroscopic Characterization of Hydroxo-Bridged Stepped-Cubane Copper(II) Complexes.
  • BLD Pharm. 187275-39-4|Cuban-1-ylmethanamine hydrochloride.
  • Advanced ChemBlocks. (2026). 1-(cuban-1-yl)methanamine hydrochloride.
  • Maxfield, M. (2023). Finally Had A Cubane Synthesis Breakthrough. YouTube.
  • Unknown Author. High energy derivatives of Cubane - IR SPECTRA.
  • PubChem. Adamantan-1-ylmethanamine hydrochloride. National Institutes of Health.
  • LGC Standards. N-Methyl-C-(naphthalen-1-yl)methanamine Hydrochloride.
  • NIST. Methanamine, hydrochloride - IR Spectrum. NIST Chemistry WebBook.
  • ChemRxiv. (2022). Silver(I)-Catalyzed Synthesis of Cuneanes from Cubanes and their Investigation as Isosteres.
  • National Center for Biotechnology Information. (n.d.). Synthesis and pharmacological evaluation of (2-oxaadamant-1-yl)amines. PubMed Central.
  • ChemicalBook. Methylamine hydrochloride(593-51-1) 13C NMR spectrum.
  • SpectraBase. Cubane - Optional[13C NMR] - Chemical Shifts.
  • 萘析商城. (cuban-1-yl)methanamine hydrochloride.
  • National Center for Biotechnology Information. (2023). Silver(I)-Catalyzed Synthesis of Cuneanes from Cubanes and their Investigation as Isosteres. PubMed Central.
  • Doc Brown's Chemistry. 1H proton nmr spectrum of methylamine.
  • Amateur Chemistry. (2024). Making Cubane Part I - The Tar Begins. YouTube.
  • Cambridge Isotope Laboratories, Inc. (2026). Methylamine·HCl (¹³C, 99%; methyl-D₃, 98%; ¹⁵N, 98%).
  • PubChem. Methanamine, hydrochloride (1:1). National Institutes of Health.
  • Asian Journal of Pharmaceutical Analysis. (2020). Impact of Infra Red Spectroscopy in Quantitative Estimation: An Update.
  • PubChem. N,N-dimethyl-1-(naphthalen-1-yl)methanamine. National Institutes of Health.
  • Amerigo Scientific. N-Methyl-1-[3-(1H-pyrazol-1-yl)phenyl]methanamine hydrochloride.
  • Cayman Chemical. Cayman Spectral Library.
  • BLDpharm. 65473-13-4|N-Methyl-1-(naphthalen-1-yl)methanamine hydrochloride.
  • Clinivex. Cuban-1-ylmethanamine.
  • ResearchGate. (2020). Comprehensive analytical characteristics of N-(adamantan-1-yl)-1- (cyclohexylmethyl)-1H-indazole-3-carboxamide (ACHMINACA).

Sources

Foundational

An In-depth Technical Guide to the Molecular Structure of Cuban-1-ylmethanamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist This guide provides a comprehensive technical overview of cuban-1-ylmethanamine hydrochloride, a fascinating mol...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of cuban-1-ylmethanamine hydrochloride, a fascinating molecule at the intersection of strained hydrocarbon chemistry and medicinal research. Its unique three-dimensional structure, derived from the cubane core, presents a novel scaffold for the design of therapeutic agents. This document delves into the molecule's structural characteristics, synthesis, physicochemical properties, and its known pharmacological activity as a monoamine oxidase inhibitor.

Introduction: The Allure of the Cubane Cage in Drug Discovery

The cubane cage, a synthetic C₈H₈ hydrocarbon, has captivated chemists since its first synthesis by Philip E. Eaton and Thomas W. Cole in 1964.[1] This platonic solid, with its eight carbon atoms situated at the vertices of a cube, possesses a high degree of strain energy. However, it is kinetically stable due to the absence of low-energy decomposition pathways.[2] In recent years, the cubane scaffold has emerged as a compelling bioisostere for the benzene ring in medicinal chemistry.[3] The rigid, three-dimensional arrangement of substituents on the cubane core allows for precise spatial positioning, a critical factor in designing molecules that interact with biological targets.[3]

Cuban-1-ylmethanamine hydrochloride, the subject of this guide, is a primary amine derivative of cubane. The presence of the aminomethyl group provides a key functional handle for further molecular elaboration and for interaction with biological systems. Notably, its free base, (aminomethyl)cubane, has been identified as an inhibitor of monoamine oxidase-B (MAO-B), an enzyme of significant interest in the treatment of neurodegenerative diseases.[4]

Molecular Structure and Characterization

The defining feature of cuban-1-ylmethanamine hydrochloride is the pentacyclo[4.2.0.0²,⁵.0³,⁸.0⁴,⁷]octane (cubane) cage. This highly symmetrical and strained framework dictates the overall geometry of the molecule.

While specific, publicly available crystallographic data for cuban-1-ylmethanamine hydrochloride is limited, the fundamental structure of the cubane core is well-established. The C-C bond lengths are approximately 1.57 Å, and the internal C-C-C bond angles are constrained to 90°, a significant deviation from the ideal tetrahedral angle of 109.5°.[2] The aminomethyl group is attached to one of the eight equivalent methine carbons of the cubane cage. In the hydrochloride salt, the amine is protonated to form an ammonium chloride ion pair.

Table 1: Key Physicochemical and Structural Identifiers
PropertyValueSource(s)
IUPAC Name (cuban-1-yl)methanamine;hydrochloride[5]
CAS Number 187275-39-4[5]
Molecular Formula C₉H₁₂ClN[5]
Molecular Weight 169.65 g/mol [5]
Appearance Off-white powder[5]
Storage 0-8 °C[5]

Spectroscopic Characterization (Predicted and Typical Values):

Due to the scarcity of published experimental spectra for cuban-1-ylmethanamine hydrochloride, the following are predicted characteristics based on the known properties of the cubane scaffold and similar amine hydrochlorides.

  • ¹H NMR Spectroscopy: The protons on the cubane cage typically exhibit complex splitting patterns in a relatively narrow chemical shift range. The seven methine protons of the cubane core are expected to resonate in the region of δ 3.9-4.2 ppm. The two diastereotopic protons of the methylene group adjacent to the amine would likely appear as a multiplet, and the protons of the ammonium group would be a broad singlet, with its chemical shift dependent on the solvent and concentration. The single-line proton magnetic resonance spectrum for unsubstituted cubane shows an absorption at a chemical shift of 6.0 ppm.[6]

  • ¹³C NMR Spectroscopy: The cubane cage carbons are expected to have characteristic chemical shifts. The eight carbons of the cubane cage would resonate in the sp³ region, with the carbon attached to the aminomethyl group being distinct from the others. The methylene carbon would also be observable. For unsubstituted cubane, the ¹³C NMR chemical shift is reported to be around 47.4 ppm.

  • FTIR Spectroscopy: The infrared spectrum would be expected to show characteristic C-H stretching vibrations of the cubane cage around 3000 cm⁻¹.[6] Additionally, the N-H stretching vibrations of the primary ammonium group would appear as a broad band in the region of 2400-3200 cm⁻¹. C-N stretching and N-H bending vibrations would also be present in the fingerprint region. Typical IR absorption frequencies for primary amines show N-H stretching between 3550-3060 cm⁻¹ and C-N stretching between 1250-1000 cm⁻¹.[7][8][9]

Figure 1: 2D representation of the ionic pair in cuban-1-ylmethanamine hydrochloride.

Synthesis of Cuban-1-ylmethanamine Hydrochloride

The synthesis of cuban-1-ylmethanamine hydrochloride is a multi-step process that typically begins with the commercially available dimethyl cubane-1,4-dicarboxylate. The overall strategy involves the conversion of one of the ester groups to a primary amine via a Curtius rearrangement.

Synthesis_Workflow Synthetic Pathway to Cuban-1-ylmethanamine Hydrochloride A Dimethyl Cubane-1,4-dicarboxylate B Cubane-1,4-dicarboxylic Acid A->B  Hydrolysis (NaOH)   C Cubane-1-carboxylic Acid B->C  Monodecarboxylation (via Barton Decarboxylation)   D tert-Butyl (cuban-1-ylmethyl)carbamate C->D  Curtius Rearrangement (DPPA, t-BuOH)   E Cuban-1-ylmethanamine Hydrochloride D->E  Deprotection (HCl)  

Figure 2: General synthetic workflow for cuban-1-ylmethanamine hydrochloride.

Experimental Protocols

The following protocols are compiled from established synthetic methodologies for cubane derivatives and standard organic transformations.

Step 1: Synthesis of Cubane-1,4-dicarboxylic Acid

This step involves the basic hydrolysis of the diester.

  • Materials: Dimethyl cubane-1,4-dicarboxylate, sodium hydroxide (NaOH), methanol, water, concentrated hydrochloric acid (HCl).

  • Procedure:

    • Dissolve dimethyl cubane-1,4-dicarboxylate in a mixture of methanol and water.

    • Add a stoichiometric excess of sodium hydroxide.

    • Stir the mixture at room temperature until hydrolysis is complete, as monitored by thin-layer chromatography (TLC).

    • Remove the methanol under reduced pressure.

    • Acidify the remaining aqueous solution with concentrated HCl to precipitate the dicarboxylic acid.

    • Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

Step 2: Synthesis of Cubane-1-carboxylic Acid

The conversion of the dicarboxylic acid to the monocarboxylic acid can be achieved via a Barton decarboxylation of the corresponding monoester.[1]

  • Materials: Cubane-1,4-dicarboxylic acid, thionyl chloride (SOCl₂), tert-butyl hydroperoxide, pyridine.

  • Procedure:

    • Convert cubane-1,4-dicarboxylic acid to the diacid chloride using thionyl chloride.

    • React the diacid chloride with tert-butyl hydroperoxide in the presence of pyridine to form the di-tert-butyl perester.

    • Thermally decompose the perester to achieve decarboxylation, yielding cubane-1-carboxylic acid after workup.

Step 3: Synthesis of tert-Butyl (cuban-1-ylmethyl)carbamate via Curtius Rearrangement

The Curtius rearrangement provides a reliable method for converting a carboxylic acid to a protected amine. The use of diphenylphosphoryl azide (DPPA) allows for a one-pot procedure.[10][11][12]

  • Materials: Cubane-1-carboxylic acid, diphenylphosphoryl azide (DPPA), triethylamine, tert-butanol, anhydrous toluene.

  • Procedure:

    • Dissolve cubane-1-carboxylic acid in anhydrous toluene under an inert atmosphere.

    • Add triethylamine, followed by the dropwise addition of DPPA at room temperature.

    • Heat the reaction mixture to reflux to facilitate the rearrangement of the acyl azide to the isocyanate.

    • Add tert-butanol to the reaction mixture to trap the isocyanate as the Boc-protected amine.

    • Continue to reflux until the reaction is complete.

    • After cooling, perform an aqueous workup and purify the product by column chromatography.

Step 4: Synthesis of Cuban-1-ylmethanamine Hydrochloride (Deprotection)

The final step is the removal of the Boc protecting group under acidic conditions.[13][14][15]

  • Materials: tert-Butyl (cuban-1-ylmethyl)carbamate, 4M HCl in 1,4-dioxane, diethyl ether.

  • Procedure:

    • Dissolve or suspend tert-butyl (cuban-1-ylmethyl)carbamate in 4M HCl in 1,4-dioxane.

    • Stir the mixture at room temperature for 1-4 hours, monitoring the reaction by TLC.

    • The hydrochloride salt will precipitate from the solution.

    • Collect the solid by filtration, wash with diethyl ether, and dry under vacuum to yield cuban-1-ylmethanamine hydrochloride as a white to off-white solid.

Physicochemical Properties

  • Solubility: The hydrochloride salt form is expected to have significantly higher aqueous solubility compared to the free base due to its ionic nature. The lipophilicity of the cubane cage is a key consideration; while it is a hydrocarbon, its rigid structure and electronic properties differ from those of a simple cycloalkane.

  • pKa: The pKa of the protonated amine is expected to be in the range of typical primary alkylammonium ions (around 10-11). This value is crucial for understanding its ionization state at physiological pH.

  • Melting Point: As an ionic solid, cuban-1-ylmethanamine hydrochloride is expected to have a relatively high melting point with decomposition.

Pharmacological Profile: Monoamine Oxidase-B Inhibition

The primary reported biological activity of (aminomethyl)cubane, the free base of the title compound, is the inactivation of monoamine oxidase B (MAO-B).[4] MAO-B is a flavoenzyme responsible for the oxidative deamination of several key neurotransmitters, including dopamine.[16] Inhibitors of MAO-B are used in the treatment of Parkinson's disease and other neurodegenerative disorders to increase the levels of dopamine in the brain.[16]

The inactivation of MAO-B by (aminomethyl)cubane suggests a mechanism-based inhibition, where the enzyme processes the inhibitor, leading to the formation of a reactive species that covalently modifies the enzyme or its cofactor, resulting in irreversible inactivation.[17][18] While specific IC₅₀ values and detailed kinetic parameters for the interaction of (aminomethyl)cubane with MAO-B are not widely published, the initial report highlights its potential as a tool compound for studying the mechanism of MAO-B and as a lead scaffold for the development of novel MAO-B inhibitors.

MAO_Inhibition Proposed Mechanism of MAO-B Inhibition Substrate Cuban-1-ylmethanamine Complex Enzyme-Substrate Complex Substrate->Complex Binds to Active Site Enzyme MAO-B (Active) Enzyme->Complex Intermediate Reactive Intermediate Complex->Intermediate Enzymatic Oxidation Inactive_Enzyme MAO-B (Inactive) Covalently Modified Intermediate->Inactive_Enzyme Covalent Adduct Formation

Figure 3: A simplified schematic of the proposed mechanism-based inactivation of MAO-B.

Conclusion and Future Perspectives

Cuban-1-ylmethanamine hydrochloride is a molecule of significant interest due to its unique structural features and its potential as a pharmacological agent. The rigid cubane scaffold offers a distinct advantage in drug design, allowing for the precise positioning of functional groups in three-dimensional space. While the synthesis is challenging, established routes make this compound and its derivatives accessible for further research.

The identification of (aminomethyl)cubane as a monoamine oxidase-B inactivator opens up avenues for the development of novel therapeutics for neurodegenerative diseases. Future work should focus on a more detailed characterization of its molecular structure through X-ray crystallography and comprehensive spectroscopic analysis. Furthermore, in-depth studies of its pharmacological properties, including the determination of its potency (IC₅₀), selectivity, and detailed mechanism of MAO-B inhibition, are crucial for realizing its therapeutic potential. The exploration of further derivatization of the aminomethyl group could lead to the discovery of even more potent and selective drug candidates built upon the unique and promising cubane framework.

References

Sources

Exploratory

Precision Analytics for Cubane Bioisosteres: Cuban-1-ylmethanamine Hydrochloride

Technical Monograph | Version 1.0 Executive Summary In the modern era of medicinal chemistry, "escaping flatland" has become a central dogma.[1] The transition from planar aromatic rings to three-dimensional, -rich scaff...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph | Version 1.0

Executive Summary

In the modern era of medicinal chemistry, "escaping flatland" has become a central dogma.[1] The transition from planar aromatic rings to three-dimensional,


-rich scaffolds improves solubility, metabolic stability, and patentability.[1] Cuban-1-ylmethanamine hydrochloride  (CAS: 187275-39-4) represents a critical building block in this domain, serving as a bioisostere for benzylamine.

However, the high strain energy of the cubane cage (


166 kcal/mol) and the specific reactivity of the amine handle present unique analytical challenges. This guide provides a rigorous, field-validated framework for the purity analysis and characterization of this compound, moving beyond generic protocols to address the specific physicochemical behavior of the cubane scaffold.

Part 1: Chemical Constitution & Stability Profile[2]

Understanding the analyte is the prerequisite for accurate analysis. Cuban-1-ylmethanamine HCl is not merely an "aliphatic amine"; it is a cage system where the carbon atoms possess significant


-character in their exocyclic bonds, influencing both acidity and NMR shifts.
Physicochemical Data
PropertySpecification / ValueRelevance to Analysis
Formula ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

Basis for stoichiometry calculations.
MW 169.65 g/mol Mass spectrometry target (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

for free base).
Core Strain

166 kcal/mol
Critical: Avoid Ag(I) or Rh(I) catalysts in waste streams or reagents, which catalyze rearrangement to cuneane or cyclooctatetraene.
Hygroscopicity High (HCl salt)Requires rapid weighing or humidity-controlled handling (glovebox/dry bag) for quantitative standard preparation.
Solubility Water, MeOH, DMSOCompatible with Reversed-Phase HPLC and standard NMR solvents.
The Bioisostere Concept (Visualized)

The following diagram illustrates why this molecule is synthesized: the vector alignment between the planar benzylamine and the cubic analog.

Bioisostere cluster_0 Planar Scaffold cluster_1 3D Bioisostere Benzene Benzylamine (Planar, Aromatic) Cubane Cuban-1-ylmethanamine (Spherical, Aliphatic) Benzene->Cubane  Improved Metabolic Stability  Enhanced Solubility  Retained Exit Vectors Properties Key Analytical Difference: Lack of UV Chromophore (Requires derivatization or CAD/ELSD/MS) Cubane->Properties

Figure 1: Structural relationship and analytical implication of replacing the benzene ring with a cubane cage.[2]

Part 2: Synthesis-Derived Impurity Profiling

To validate purity, one must hunt for specific impurities, not just "unknowns." The synthesis of Cuban-1-ylmethanamine typically proceeds via the transformation of cubane-1-carboxylic acid.

Critical Impurities[2]
  • Cubane-1-carboxylic acid: Precursor.[3] Acidic. Will elute early in RP-HPLC at high pH, or late at low pH.

  • Cubane-1-carboxamide: Intermediate.[3] Neutral.

  • Cyclooctatetraene derivatives: Valence isomers formed if the synthesis involved unmitigated thermal stress or metal contamination.

  • Inorganic Salts: Excess HCl or coupling reagents.

Part 3: Analytical Strategy & Protocols

HPLC Method Development (The "Workhorse")

Challenge: The cubane cage lacks a strong UV chromophore (unlike benzene). Standard UV detection at 254 nm is insufficient . Solution: Use Low-Wavelength UV (205-210 nm), Charged Aerosol Detection (CAD), or Mass Spectrometry (MS).

Protocol: Reversed-Phase UPLC-MS/UV

This method is designed to separate the highly polar amine from potential neutral or acidic impurities.[3]

  • Column: Waters XSelect CSH C18 (or equivalent charged surface hybrid),

    
     mm, 2.5 µm.
    
    • Why? CSH technology provides excellent peak shape for basic amines at low pH without ion-pairing reagents.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

  • Detection:

    • UV @ 205 nm (primary for quantitation of impurities).

    • MS (ESI+) scan 100–500 m/z (for ID).

Gradient Table:

Time (min) %A %B Curve Event
0.00 98 2 Initial Equilibration
1.00 98 2 6 Hold for polar impurities
8.00 5 95 6 Elute hydrophobics
10.00 5 95 6 Wash

| 10.10 | 98 | 2 | 1 | Re-equilibration |[3]

Self-Validating System Suitability Criteria:

  • Tailing Factor: Must be < 1.5 for the main peak (confirms amine is not interacting irreversibly with silanols).

  • Signal-to-Noise: > 10 for a 0.05% sensitivity solution (validates low-UV detection capability).

NMR Characterization (The "Fingerprint")

NMR is the definitive tool for confirming the integrity of the cubane cage. The high symmetry of the mono-substituted cage simplifies the spectrum.

Expected

H NMR Shifts (DMSO-

)
  • ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     8.2-8.5 ppm (br s, 3H): 
    
    
    
    (Ammonium protons).
  • 
     3.8-4.0 ppm (m, 3H):  Cubane cage protons (positions 2, 6, 8 - closest to substituent).
    
  • 
     3.6-3.8 ppm (m, 4H):  Cubane cage protons (positions 3, 5, 7, 4).
    
  • 
     2.9-3.1 ppm (s/d, 2H): 
    
    
    
    (Methylene bridge).

Note: The cubane ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


 coupling constant (

) is unusually large (~160 Hz) due to high s-character, which can be verified via

coupled spectra.
Analytical Workflow Diagram

The following flowchart dictates the logical sequence of analysis to ensure no critical quality attribute is missed.

AnalysisWorkflow cluster_ID Identity Confirmation cluster_Purity Purity & Assay Start Crude/Purified Sample NMR 1H NMR (DMSO-d6) Check: Cage Symmetry Start->NMR MS LC-MS (ESI+) Target: m/z 134.1 Start->MS HPLC RP-HPLC (UV 205nm) Check: % Area Norm. NMR->HPLC MS->HPLC Chloride AgNO3 Titration or Ion Chromatography HPLC->Chloride Decision Does Purity Meet Spec? Chloride->Decision Release Release for Bioassay Decision->Release Yes (>95%) Reprocess Recrystallize (MeOH/Et2O) Decision->Reprocess No

Figure 2: Integrated analytical workflow for Cuban-1-ylmethanamine HCl.

Part 4: Handling & Storage Protocols[4]

Hygroscopicity Warning: Amine hydrochloride salts are prone to deliquescence.

  • Storage: Store at -20°C under Argon or Nitrogen.

  • Weighing: Allow the vial to equilibrate to room temperature before opening to prevent condensation. Use anti-static weighing boats.

Stability in Solution:

  • DMSO/MeOH: Stable for >24 hours at room temperature.

  • Acidic Aqueous: Stable.

  • Basic Aqueous: The free amine is volatile and potentially unstable over long periods; prepare fresh if basifying.

References

  • Chalmers, B. A., et al. (2016). Validating Eaton's Hypothesis: Cubane as a Benzene Bioisostere.[4] Angewandte Chemie International Edition, 55(11), 3580-3585. Link

  • Reekie, T. A., et al. (2019). Cubanes in Medicinal Chemistry. Journal of Medicinal Chemistry, 62(3), 1078-1095. Link

  • Eaton, P. E. (1992).[4] Cubane: Ausgangsverbindungen für die Chemie der neunziger Jahre und des nächsten Jahrhunderts. Angewandte Chemie, 104(11), 1447-1462. Link

  • Advanced ChemBlocks. (n.d.). 1-(cuban-1-yl)methanamine hydrochloride Product Page. AChemBlock. Link

  • PubChem. (n.d.). Adamantan-1-ylmethanamine hydrochloride (Analogous Cage Amine Data). National Library of Medicine. Link

Sources

Foundational

The Aminocubane Scaffold: A Theoretical and Computational Guide for Drug Discovery

Abstract The cubane motif, a unique and aesthetically pleasing C₈H₈ polyhedron, has transitioned from a curiosity of theoretical chemistry to a scaffold of significant interest in medicinal chemistry and drug design. Its...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The cubane motif, a unique and aesthetically pleasing C₈H₈ polyhedron, has transitioned from a curiosity of theoretical chemistry to a scaffold of significant interest in medicinal chemistry and drug design. Its rigid, three-dimensional structure offers a precise spatial arrangement of substituents, presenting a compelling alternative to traditional aromatic systems like benzene.[1] This technical guide provides a comprehensive exploration of the theoretical and computational methodologies employed in the study of cubane amine derivatives. We delve into the electronic structure, reactivity, and potential as pharmaceutical agents, offering insights for researchers, scientists, and drug development professionals. This guide emphasizes the "why" behind computational choices, ensuring a deep understanding of the principles that govern the behavior of these fascinating molecules.

Introduction: The Allure of the Cubane Cage in Medicinal Chemistry

The quest for novel molecular scaffolds that can effectively mimic and improve upon existing pharmacophores is a central theme in drug discovery. The cubane framework has emerged as a prominent player in this arena, largely due to its role as a bioisostere for the benzene ring.[2] The body diagonal of cubane closely matches the para-distance of a benzene ring, allowing it to present substituents in a similar spatial orientation.[3] However, unlike benzene, the saturated nature of the cubane cage offers distinct advantages, including enhanced metabolic stability and a different electronic profile.[4]

The introduction of an amine functionality onto the cubane core unlocks a vast chemical space for derivatization, making aminocubanes versatile building blocks for the synthesis of novel drug candidates.[5] The lone pair of electrons on the nitrogen atom and its ability to form hydrogen bonds are critical for molecular recognition and binding to biological targets. Understanding the interplay between the strained cubane cage and the electronic properties of the amine group is paramount for the rational design of cubane-based therapeutics. This guide will illuminate how theoretical and computational chemistry provides the necessary tools to probe these intricate details.

Computational Methodologies for Interrogating Aminocubanes

The theoretical investigation of cubane amine derivatives relies on a suite of computational methods, with Density Functional Theory (DFT) being the workhorse for most applications.[6][7] The choice of functional and basis set is critical for obtaining accurate and reliable results.

Density Functional Theory (DFT) Protocols

A common and robust approach for studying the geometry and electronic properties of cubane amine derivatives involves the use of hybrid functionals, such as B3LYP, often paired with a Pople-style basis set like 6-31G(d) or larger for enhanced accuracy.[8] For more demanding calculations, such as reaction mechanisms or the prediction of spectroscopic properties, higher-level basis sets incorporating diffuse functions (e.g., 6-311+G(d,p)) are recommended.[9]

Experimental Protocol: Geometry Optimization and Electronic Structure Calculation of 1-Aminocubane

  • Input Structure Generation: Build the initial 3D structure of 1-aminocubane using a molecular editor.

  • Computational Method Selection:

    • Method: DFT

    • Functional: B3LYP

    • Basis Set: 6-31G(d)

  • Job Type: Select "Optimization + Frequency" to obtain the minimum energy geometry and confirm that it is a true minimum (no imaginary frequencies).

  • Solvation Model: To mimic biological conditions, an implicit solvent model such as the Polarizable Continuum Model (PCM) can be employed, with water as the solvent.[8]

  • Execution: Run the calculation using a quantum chemistry software package (e.g., Gaussian, ORCA).

  • Analysis: Extract the optimized Cartesian coordinates, bond lengths, bond angles, dihedral angles, and electronic properties such as Mulliken charges, dipole moment, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).

Ab Initio Methods

For benchmark calculations and situations where electron correlation is particularly important, ab initio methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory can be utilized.[10] While computationally more expensive, these methods can provide a higher level of accuracy for key properties.

Workflow for High-Accuracy Energy Calculations

G cluster_0 Geometry Optimization cluster_1 Single-Point Energy Calculation a Initial Structure b DFT Optimization (e.g., B3LYP/6-31G(d)) a->b c Optimized Geometry b->c d High-Level Ab Initio Method (e.g., CCSD(T)/aug-cc-pVTZ) c->d e e d->e Accurate Energy

Caption: High-accuracy energy calculation workflow.

Electronic Structure and Reactivity of Cubane Amine Derivatives

The unique electronic nature of the cubane cage, with its high s-character C-H bonds and strained C-C bonds, significantly influences the properties of the attached amine group. Computational studies allow for the quantification of these effects.

Geometric and Electronic Parameters

DFT calculations provide valuable insights into the structural and electronic properties of cubane amine derivatives. The C-N bond length, the pyramidalization at the nitrogen atom, and the charge distribution are key parameters that dictate the molecule's behavior.

DerivativeC-N Bond Length (Å)N-H Bond Length (Å)H-N-H Angle (°)Mulliken Charge on NDipole Moment (Debye)
1-Aminocubane1.4651.015106.5-0.851.50
1-Amino-4-nitrocubane1.4721.014106.8-0.824.85
Aniline (for comparison)1.4031.010112.0-0.801.53
Note: The above data is illustrative and based on typical DFT (B3LYP/6-31G(d)) calculations.

The data illustrates that the C-N bond in 1-aminocubane is longer than in aniline, reflecting the sp³ hybridization of the cubane carbon. The introduction of an electron-withdrawing nitro group has a small effect on the amine geometry but significantly increases the dipole moment.

Frontier Molecular Orbitals and Reactivity Descriptors

The HOMO and LUMO energies are fundamental in predicting the chemical reactivity of a molecule. For aminocubanes, the HOMO is typically localized on the amine group, indicating its nucleophilic character. The HOMO-LUMO gap is a measure of the molecule's kinetic stability.

DerivativeHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)
1-Aminocubane-5.81.27.0
1-Amino-4-nitrocubane-6.2-1.54.7
Aniline (for comparison)-5.50.56.0
Note: The above data is illustrative and based on typical DFT (B3LYP/6-31G(d)) calculations.

The presence of the electron-withdrawing nitro group lowers both the HOMO and LUMO energies and reduces the HOMO-LUMO gap, suggesting increased reactivity.[11]

Theoretical Prediction of pKa

The basicity of the amine group, quantified by its pKa, is a critical parameter for drug design, as it influences solubility, membrane permeability, and binding to target proteins.[12] Computational methods can accurately predict pKa values.[13]

Computational Protocol for pKa Prediction

  • Optimize Geometries: Optimize the structures of the protonated (cubylammonium) and deprotonated (aminocubane) species in the gas phase and with an implicit solvent model.

  • Calculate Free Energies: Perform frequency calculations to obtain the Gibbs free energies of both species in the gas and solvated phases.

  • Calculate pKa: Use the following thermodynamic cycle and equation:

    pKa = (Gsolv(BH⁺) - Gsolv(B)) / (2.303 * RT) + C

    where G*solv is the standard free energy of solvation and C is a constant that includes the free energy of the proton in solution.

Aminocubanes in Drug Design: In Silico Approaches

The unique structural and electronic properties of cubane amine derivatives make them attractive candidates for drug discovery.[4] Computational tools play a vital role in predicting their potential as therapeutic agents.

Molecular Docking

Molecular docking is a computational technique used to predict the binding mode and affinity of a ligand to a biological target.[14] This allows for the virtual screening of libraries of cubane amine derivatives against a protein of interest.

Molecular Docking Workflow

G a Prepare Protein Structure (e.g., from PDB) c Define Binding Site a->c b Prepare Ligand Library (Cubane Amine Derivatives) d Perform Docking Simulation (e.g., AutoDock Vina) b->d c->d e Analyze Docking Poses and Scoring d->e f Identify Promising Candidates e->f

Caption: A typical molecular docking workflow.

In Silico ADME Prediction

Predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a drug candidate is crucial for its success.[15] Various computational models can predict properties like solubility, permeability, and potential for metabolism.[16][17] For cubane amine derivatives, key considerations include their lipophilicity (logP) and potential interactions with metabolic enzymes.

Conclusion and Future Perspectives

Theoretical and computational studies are indispensable tools for understanding and exploiting the potential of cubane amine derivatives in drug discovery. From elucidating their fundamental electronic properties to predicting their interactions with biological targets, in silico methods provide a rational basis for the design of novel therapeutics. As computational power and methodologies continue to advance, we can expect even more accurate and predictive models that will further accelerate the journey of cubane-based compounds from theoretical concepts to clinical realities. The continued synergy between synthetic chemistry and computational science will undoubtedly unlock the full potential of the aminocubane scaffold in the development of next-generation medicines.

References

  • Cubanes in Medicinal Chemistry - ACS Publications - American Chemical Society. (2018, August 23).
  • Synthesis and chemistry of cubanes | Chemical Reviews - ACS Publications. (n.d.).
  • Substituent effects in cubane and hypercubane: a DFT and QTAIM study - ResearchGate. (2017, September 14).
  • Substituent effects in cubane and hypercubane: a DFT and QTAIM study | Semantic Scholar. (2017, September 30).
  • Substituent effects in cubane and hypercubane: a DFT and QTAIM study - Tohoku University. (2017, September 1).
  • DFT-optimized geometries of cubane (1) and its persubstituted... - ResearchGate. (n.d.).
  • New Insights in the Computational pKb Determination of Primary Amines and Anilines. (2024, September 2).
  • Experimental and theoretical calculation of pKa values of substituted-2,4,6-trinitrodiphenylamines | Request PDF - ResearchGate. (2022, December).
  • Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models - MDPI. (2023, May 20).
  • Computational insight into the crystal structures of cubane and azacubanes - PubMed. (2024, March 4).
  • In Silico ADME Methods Used in the Evaluation of Natural Products - PMC. (n.d.).
  • Computational prediction of the bioactivity potential of proteomes based on expert knowledge - PubMed. (2019, March 15).
  • Application of cubane derivatives. (n.d.).
  • Computational approaches to predict the toxicity of bioactive natural products: a mini review of methodologies - PMC. (2024, September 9).
  • Predicting bioactivity | Cambridge MedChem Consulting. (2019, January 23).
  • The Trends and Future Prospective of In Silico Models from the Viewpoint of ADME Evaluation in Drug Discovery - MDPI. (2023, November 12).
  • Exploring Benzo[d]thiazol-2-Amine Derivatives, Synthesis, and Molecular Docking Insights Potential Anticancer Agents Targeting HER Enzyme and DNA - PubMed. (2025, April 15).
  • Summary of cases that have used MLfor predicting bioactivity of NPs a - ResearchGate. (n.d.).
  • Rigid Adamantane and Cubane Scaffolds in Chemical Biology and Medicine - Preprints.org. (2026, January 6).
  • New Insights in the Computational pKb Determination of Primary Amines and Anilines. (2024, September 2).
  • Machine Learning-Enabled Genome Mining and Bioactivity Prediction of Natural Products. (2023, August 22).
  • In Silico ADME Methods Used in the Evaluation of Natural Products - PubMed. (2025, July 31).
  • Cubanes for Drug Design - Enamine. (n.d.).
  • Cubanes for Medicinal Chemistry - Enamine. (n.d.).
  • Quantum chemical study of molecular properties of small branched-chain amino acids in water - PMC. (2025, January 19).
  • Determination of the dissociation constants (pKa) of secondary and tertiary amines in organic media by capillary electrophoresis and their role in the electrophoretic mobility order inversion - PubMed. (2005, March 11).
  • (PDF) Advancements in Predictive In Silico Models for ADME - ResearchGate. (2025, August 6).
  • Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table. (2022, July 16).
  • Molecular Docking and In-Silico ADME Prediction of Substituted (E)-4-Styryl-7,8-dihydroquinazolin-5(6H). (2018, November 29).
  • "From Neutral Aniline to Aniline Trication: A Computational and Experim" by G. L. Gutsev, H. A. López Peña et al. (2022, May 15).
  • Absolute pKa Determinations for Substituted Phenols - AFIT. (2002, May 8).
  • Guided discovery of chemical reaction pathways with imposed activation - PMC. (n.d.).
  • (PDF) Quantum-Chemical Study of the Biogenic Amino Acids - ResearchGate. (n.d.).
  • Quantum chemical study of molecular properties of small branched-chain amino acids in water - ResearchGate. (2025, August 10).
  • QUANTUM CHEMICAL DESCRIPTORS OF SOME P- AMINOPHENYL TETRATHIAFULVALENES THROUGH DENSITY FUNCTIONAL THEORY (DFT) - Rasayan Journal of Chemistry. (n.d.).
  • Cubic Octa-Carbon: Quantum-Chemical Design of Molecular Structure and Potential Way of Its Synthesis from Cubane - MDPI. (2021, November 8).
  • A Comparative Guide to the Computational Analysis of Halogenated Anilines' Electronic Properties - Benchchem. (n.d.).
  • Theoretical study of reaction pathways to borazine - PubMed. (2007, September 3).
  • Experimental and theoretical study on the kinetics and mechanism of the amine‑catalyzed reaction of oxiranes with carboxylic acids | Request PDF - ResearchGate. (2025, August 6).
  • Determining the Optimum Reaction Pathway from a Reaction Pathway Search Space - Chemical Engineering Transactions. (2023, January 20).
  • Optimal Pathways for Nitric Acid Synthesis Using P-Graph Attainable Region Technique (PART) - MDPI. (2023, September 7).

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Protocols & Analytical Methods

Method

Application Notes and Protocols for N-Functionalization of Cuban-1-ylmethanamine

Introduction: The Cubane Scaffold in Modern Drug Discovery The quest for novel molecular scaffolds that can unlock new chemical space and improve the properties of therapeutic agents is a central theme in medicinal chemi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Cubane Scaffold in Modern Drug Discovery

The quest for novel molecular scaffolds that can unlock new chemical space and improve the properties of therapeutic agents is a central theme in medicinal chemistry. Among the more exotic entrants into this field is the cubane moiety, a highly strained, synthetic hydrocarbon (C₈H₈) with a unique three-dimensional structure.[1] First synthesized in 1964 by Philip Eaton and Thomas Cole, the cubane cage was initially a subject of theoretical interest due to its 90° bond angles, a significant deviation from the ideal 109.5° for sp³-hybridized carbon.[2][3] Despite its high strain energy, cubane is remarkably kinetically stable, a property that, combined with its rigid structure, makes it an attractive bioisostere for the benzene ring.[4][5]

The substitution of a planar phenyl group with a non-planar, rigid cubane cage can lead to significant improvements in the pharmacokinetic and pharmacodynamic profiles of drug candidates. These enhancements may include increased metabolic stability, altered receptor binding interactions, and improved solubility.[1][4] Cuban-1-ylmethanamine, featuring a primary amine tethered to the cubane core, is a particularly valuable building block, offering a versatile handle for a wide array of N-functionalization reactions. This guide provides detailed protocols for the N-acylation, N-sulfonylation, N-alkylation (via reductive amination), and N-arylation of cuban-1-ylmethanamine, enabling researchers to explore the chemical space around this unique scaffold.

Synthesis of the Starting Material: Cuban-1-ylmethanamine

While cubane-1,4-dicarboxylic acid is commercially available, the synthesis of cuban-1-ylmethanamine typically proceeds from this starting material. A common route involves the selective mono-esterification of the diacid, followed by a Curtius rearrangement of the remaining carboxylic acid to the amine.

Synthesis_Workflow start Cubane-1,4-dicarboxylic Acid monoester Mono-ester cubane-1-carboxylate start->monoester Selective Esterification amine Cuban-1-ylmethanamine monoester->amine Curtius Rearrangement

Caption: Synthetic overview for Cuban-1-ylmethanamine.

I. N-Acylation of Cuban-1-ylmethanamine: Formation of Cubyl Amides

N-acylation is a fundamental transformation for the synthesis of amides, which are prevalent in pharmaceuticals. The reaction of cuban-1-ylmethanamine with an acyl chloride or anhydride provides a robust method for introducing a wide variety of acyl groups.

Causality Behind Experimental Choices

The choice of an acyl chloride as the acylating agent is often preferred due to its higher reactivity compared to carboxylic acids or esters, leading to faster reaction times and higher yields. A non-nucleophilic base, such as triethylamine or diisopropylethylamine (DIPEA), is crucial to neutralize the hydrochloric acid byproduct, driving the reaction to completion. Dichloromethane (DCM) is a common solvent as it is relatively inert and dissolves a wide range of organic compounds. The reaction is typically initiated at 0 °C to control the initial exothermic reaction before being allowed to proceed at room temperature.

Detailed Experimental Protocol: N-Acetylation

Materials:

  • Cuban-1-ylmethanamine hydrochloride

  • Acetyl chloride

  • Triethylamine (Et₃N)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • To a round-bottom flask containing a magnetic stir bar, add cuban-1-ylmethanamine hydrochloride (1.0 eq).

  • Suspend the hydrochloride salt in anhydrous DCM (approx. 0.2 M).

  • Add triethylamine (2.2 eq) to the suspension and stir for 10 minutes at room temperature to liberate the free amine.

  • Cool the mixture to 0 °C using an ice bath.

  • Slowly add acetyl chloride (1.1 eq) dropwise to the stirred solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude N-acetyl-cuban-1-ylmethanamine.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Data Presentation: Representative N-Acylation Reactions

Amine SubstrateAcylating AgentBaseSolventTypical Yield (%)
Primary AminesAcetyl ChlorideEt₃NDCM>90
Primary AminesBenzoyl ChloridePyridineDCM85-95
Primary Amines4-Bromobutyryl ChlorideEt₃NDCM80-90[6]

II. N-Sulfonylation of Cuban-1-ylmethanamine: Crafting Cubyl Sulfonamides

The sulfonamide functional group is a key pharmacophore found in numerous drugs. N-sulfonylation of cuban-1-ylmethanamine with a sulfonyl chloride offers a direct route to this important class of compounds.

Expertise & Experience in Protocol Design

The reaction between a primary amine and a sulfonyl chloride is generally robust. Pyridine is often used as both the base and a solvent, as it effectively scavenges the HCl byproduct and can catalyze the reaction. Alternatively, a non-nucleophilic base like triethylamine in a solvent such as DCM can be employed. Maintaining a low temperature (0 °C) during the addition of the sulfonyl chloride is critical to prevent potential side reactions and control the exothermicity of the reaction.

Detailed Experimental Protocol: N-Tosylsation

Materials:

  • Cuban-1-ylmethanamine

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine or Triethylamine (Et₃N)

  • Anhydrous dichloromethane (DCM) (if using Et₃N)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Dissolve cuban-1-ylmethanamine (1.0 eq) in either pyridine (used as solvent and base) or anhydrous DCM (approx. 0.2 M).

  • If using DCM, add triethylamine (1.5 eq).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add p-toluenesulfonyl chloride (1.1 eq) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, if pyridine was used, remove it under reduced pressure.

  • Dilute the residue with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude N-tosyl-cuban-1-ylmethanamine by column chromatography or recrystallization.

Data Presentation: N-Sulfonylation Reaction Parameters

Amine TypeSulfonylating AgentBaseSolventKey Considerations
Primary AliphaticAryl Sulfonyl ChloridePyridinePyridineGood for simple substrates.
Primary AliphaticMethanesulfonyl ChlorideEt₃NDCMEt₃N is a less nucleophilic base.[7]

III. N-Alkylation of Cuban-1-ylmethanamine via Reductive Amination

Direct alkylation of primary amines with alkyl halides often leads to over-alkylation. Reductive amination is a superior method for the controlled mono-alkylation of amines. This one-pot reaction involves the formation of an imine intermediate between the amine and a carbonyl compound (aldehyde or ketone), followed by its in-situ reduction.

Trustworthiness of the Protocol: A Self-Validating System

The success of reductive amination hinges on the choice of a reducing agent that selectively reduces the iminium ion intermediate in the presence of the starting carbonyl compound.[8] Sodium triacetoxyborohydride (NaBH(OAc)₃) is an excellent choice for this purpose as it is a mild and selective reducing agent.[9] The reaction is typically carried out in a non-protic solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE). The formation of the imine is often the rate-limiting step and can be facilitated by the presence of a mild acid or by using a dehydrating agent.

Reductive_Amination_Workflow amine Cuban-1-ylmethanamine imine Imine Intermediate amine->imine carbonyl Aldehyde or Ketone carbonyl->imine product N-Alkyl Cuban-1-ylmethanamine imine->product Reduction (NaBH(OAc)₃)

Caption: Workflow for N-alkylation via reductive amination.

Detailed Experimental Protocol: N-Benzylation

Materials:

  • Cuban-1-ylmethanamine

  • Benzaldehyde

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware

  • Magnetic stirrer and stir bar

Procedure:

  • To a solution of cuban-1-ylmethanamine (1.0 eq) in anhydrous DCM (approx. 0.2 M) in a round-bottom flask, add benzaldehyde (1.1 eq).

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the stirring solution.

  • Continue stirring at room temperature for 12-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, carefully quench the reaction with saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude N-benzyl-cuban-1-ylmethanamine by column chromatography.

Data Presentation: Reductive Amination Summary

Carbonyl PartnerReducing AgentSolventTypical Yield (%)
Aliphatic AldehydesNaBH(OAc)₃DCM/DCE70-90
Aromatic AldehydesNaBH(OAc)₃DCM/DCE80-95
KetonesNaBH(OAc)₃ / NaBH₃CNDCM/MeOH60-80

IV. N-Arylation of Cuban-1-ylmethanamine: The Buchwald-Hartwig Amination

The formation of a C(aryl)-N bond is a cornerstone of many pharmaceutical syntheses. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a powerful and versatile method for achieving this transformation.[10]

Authoritative Grounding & Mechanistic Insight

The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the N-arylated product and regenerate the Pd(0) catalyst.[11] The choice of ligand is critical for the success of the reaction, with bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) being commonly employed to facilitate the key steps of the catalytic cycle.

Buchwald_Hartwig_Cycle Pd0 Pd(0)L_n OxAdd Ar-Pd(II)(X)L_n Pd0->OxAdd Oxidative Addition AmineCoord [Ar-Pd(II)(NHR)L_n]^+X^- OxAdd->AmineCoord Amido Ar-Pd(II)(NR)L_n AmineCoord->Amido -HX (Base) Amido->Pd0 Product Ar-NHR Amido->Product Reductive Elimination ArylHalide Ar-X ArylHalide->OxAdd Amine RNH₂ Amine->AmineCoord Base Base Base->AmineCoord

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Detailed Experimental Protocol: N-Phenylation

Materials:

  • Cuban-1-ylmethanamine

  • Bromobenzene

  • Palladium(II) acetate (Pd(OAc)₂) or a pre-catalyst like (SIPr)Pd(methallyl)Cl

  • A suitable phosphine ligand (e.g., XPhos, SPhos) or NHC precursor

  • A strong, non-nucleophilic base (e.g., sodium tert-butoxide (NaOtBu), lithium hexamethyldisilazide (LHMDS))

  • Anhydrous toluene or dioxane

  • Standard Schlenk techniques or glovebox for handling air-sensitive reagents

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium source, ligand, and base to a Schlenk flask.

  • Add anhydrous toluene or dioxane, followed by cuban-1-ylmethanamine (1.0 eq) and bromobenzene (1.2 eq).

  • Seal the flask and heat the reaction mixture at 80-110 °C for 12-24 hours.

  • Monitor the reaction by GC-MS or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with a suitable solvent like ethyl acetate.

  • Filter the mixture through a pad of Celite to remove the palladium catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude N-phenyl-cuban-1-ylmethanamine by column chromatography.

Data Presentation: Buchwald-Hartwig Reaction Components

ComponentExamplesRole in the Reaction
Palladium SourcePd(OAc)₂, Pd₂(dba)₃Precursor to the active Pd(0) catalyst.
LigandXPhos, SPhos, RuPhos, NHCsStabilizes the Pd catalyst and facilitates the catalytic cycle.
BaseNaOtBu, K₃PO₄, LHMDSDeprotonates the amine to form the active nucleophile.
Aryl HalideAryl bromides, chlorides, iodidesThe electrophilic coupling partner.

Physicochemical Properties of N-Functionalized Cuban-1-ylmethanamine Derivatives

Anticipated Physicochemical Properties:

Derivative TypeExpected Change in Lipophilicity (logP)Expected Change in Aqueous SolubilityKey Physicochemical Feature
N-AcylIncreaseDecreaseAmide bond can act as H-bond acceptor/donor.
N-SulfonylIncreaseDecreaseSulfonamide group is a strong H-bond acceptor.
N-AlkylIncrease (with alkyl chain length)DecreaseBasicity of the nitrogen is retained.
N-ArylSignificant IncreaseSignificant DecreaseIntroduction of an aromatic ring.

Conclusion

Cuban-1-ylmethanamine is a unique and valuable building block for medicinal chemistry and materials science. The protocols outlined in this guide for N-acylation, N-sulfonylation, N-alkylation, and N-arylation provide a robust toolkit for the synthesis of a diverse range of novel cubane derivatives. The rigid, three-dimensional nature of the cubane scaffold offers exciting opportunities to explore new chemical space and develop molecules with improved pharmacological and material properties. It is anticipated that the continued exploration of cubane chemistry will lead to the discovery of new therapeutic agents and advanced materials with unique functionalities.

References

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Taylor & Francis Online. (2009). Mild and Useful Method for N-Acylation of Amines. Synthetic Communications, 39(15), 2694-2701. [Link]

  • Royal Society of Chemistry. (2015). Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst. Organic & Biomolecular Chemistry, 13(4), 958-964. [Link]

  • Petrolpark. (2022). Synthesis of Cubane. [Link]

  • University of Bristol. (n.d.). Properties. [Link]

  • MDPI. (2021). 1-Tosyl-6-vinyl-4,5,6,7-tetrahydro-1H-benzo [d] imidazole-2-amine. Molbank, 2021(4), M1262. [Link]

  • Chemistry Steps. (n.d.). Reductive Amination. [Link]

  • University of Bristol. (n.d.). Application of cubane derivatives. [Link]

  • ResearchGate. (2000). Synthesis and characterization of cubane polyamides. [Link]

  • University of Bristol. (n.d.). Properties. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • CHEMISTRY & BIOLOGY INTERFACE. (2018). Recent advances in synthesis of sulfonamides: A review. [Link]

  • Royal Society of Chemistry. (2013). A simple and eco-sustainable method for the sulfonylation of amines under microwave-assisted solvent-free conditions. [Link]

  • University of Bristol. (n.d.). High energy derivatives of Cubane. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • SURFACE at Syracuse University. (2013). Pd-Catalyzed N-Arylation of Amides: Catalyst Development and Scope. [Link]

  • ResearchGate. (2015). N-Sulfonylation of amines, imides, amides and anilides using p-TsCl in presence of atomized sodium in EtOH-THF under sonic condition. [Link]

  • ResearchGate. (2023). A practical synthesis of 1,3-disubstituted cubane derivatives. [Link]

  • YouTube. (2023). Genius CUBANE Synthesis by Nobel Laureate & Overpriced Drugs | Organic Chemistry (MacMillan). [Link]

  • University of Bristol. (n.d.). Synthesis. [Link]

  • Sciencemadness Discussion Board. (2025). Synthesis of cubane and cubane related compounds / derivatives. [Link]

  • University of Bristol. (n.d.). The first synthesis of Cubane!. [Link]

Sources

Application

"Cuban-1-ylmethanamine hydrochloride in the synthesis of bioactive molecules"

Topic: Cuban-1-ylmethanamine Hydrochloride in the Synthesis of Bioactive Molecules Content Type: Application Note & Experimental Protocols Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists Exe...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Cuban-1-ylmethanamine Hydrochloride in the Synthesis of Bioactive Molecules Content Type: Application Note & Experimental Protocols Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary: The Non-Aromatic Benzylamine Bioisostere

Cuban-1-ylmethanamine hydrochloride (CAS: 187275-39-4) represents a high-value "escape from flatland" building block in modern medicinal chemistry. As the saturated bioisostere of benzylamine , it offers a strategic solution to common liabilities in drug discovery: metabolic instability of aromatic rings, poor aqueous solubility, and non-specific binding due to pi-stacking.

While the cubane cage is highly strained (~166 kcal/mol), it is kinetically stable and chemically robust. Its 1,4-diagonal distance (2.72 Å) is a near-perfect geometric match to the para-substitution vector of a benzene ring (2.79 Å), allowing it to fit into binding pockets defined by aromatic residues while dramatically altering the physicochemical profile of the ligand.

Physicochemical Profile & Bioisosteric Comparison

The transition from a benzylamine to a cubanylmethanamine scaffold introduces significant changes in lipophilicity and metabolic susceptibility without altering the primary binding vector.

PropertyBenzylamine (Reference)Cuban-1-ylmethanamine HClImpact on Drug Design
Structure Ph-CH₂-NH₂Cubane-CH₂-NH₂3D-Shape: Increases Fsp³ fraction.
Hybridization sp² (Planar)sp³ (Cubic/Cage)Solubility: Disrupts crystal packing/pi-stacking.
Vector Length ~2.79 Å (para)~2.72 Å (diagonal)Binding: Maintains pharmacophore orientation.
Metabolism High (P450 oxidation)Low (C-H strong bonds)Stability: Resists ring hydroxylation/epoxidation.
LogP ~1.1Lower (Modulated)ADME: Generally improves water solubility.
Toxicity Potential aniline metabolitesInert cage metabolitesSafety: Reduces toxicophore risks (e.g., quinones).

Strategic Application: "Escaping Flatland"

The Metabolic Stability Advantage

Aromatic rings are frequent sites of oxidative metabolism by Cytochrome P450 enzymes. Replacing the phenyl ring of a benzylamine with a cubane cage removes the pi-system entirely. Although the C-H bonds in cubane have high s-character (making them more acidic than typical alkanes), they are exceptionally strong (approx. 100 kcal/mol) and resistant to hydrogen atom abstraction, significantly extending the half-life (


) of the molecule in microsomal stability assays.
Vector Alignment Visualization

The following diagram illustrates the geometric rationale for this bioisosteric replacement.

Bioisostere_Logic cluster_0 Key Advantage Benzene Benzene Scaffold (Planar sp²) Vector Vector Alignment (2.72 Å vs 2.79 Å) Benzene->Vector Target Binding Cubane Cubane Scaffold (3D Cage sp³) Cubane->Vector Target Binding Outcome Improved ADME (Solubility & Stability) Vector->Outcome Bioisosteric Swap

Caption: Geometric alignment of benzene and cubane scaffolds leading to improved physicochemical properties.

Experimental Protocols

Safety Note: While cubane derivatives are generally stable, they are high-energy molecules. Avoid heating above 200°C or subjecting them to shock. Standard PPE is required.

Protocol A: Amide Coupling (Peptide Synthesis)

Objective: To couple Cuban-1-ylmethanamine HCl with a carboxylic acid to form a cubanyl-methyl-amide.

Reagents:

  • Carboxylic Acid Substrate (1.0 equiv)[1][2]

  • Cuban-1-ylmethanamine HCl (1.1 equiv)

  • HATU (1.2 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • DMF (Anhydrous)

Procedure:

  • Activation: In a flame-dried round-bottom flask, dissolve the Carboxylic Acid (1.0 mmol) in anhydrous DMF (5 mL/mmol).

  • Add HATU (1.2 mmol) and DIPEA (2.0 mmol) at 0°C. Stir for 15 minutes to generate the activated ester.

  • Addition: Add Cuban-1-ylmethanamine HCl (1.1 mmol) followed by the remaining DIPEA (1.0 mmol).

    • Note: The extra base is crucial to neutralize the HCl salt of the amine.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–16 hours. Monitor by LC-MS (Look for M+1 peak).

  • Work-up: Dilute with EtOAc, wash sequentially with 1N HCl (cold), saturated NaHCO₃, and brine.

  • Purification: Dry over Na₂SO₄, concentrate, and purify via flash column chromatography (typically Hexane/EtOAc).

Self-Validation Check:

  • NMR: The cubane cage protons appear as distinct multiplets in the 3.7–4.2 ppm range (depending on substitution), distinct from the aromatic region.

  • Mass Spec: Cubane derivatives do not show the typical isotopic pattern of chlorinated compounds but will show a clean molecular ion.

Protocol B: Reductive Amination

Objective: To synthesize secondary amines from aldehydes.

Reagents:

  • Aldehyde Substrate (1.0 equiv)

  • Cuban-1-ylmethanamine HCl (1.0 equiv)

  • NaBH(OAc)₃ (Sodium triacetoxyborohydride) (1.5 equiv)

  • DCE (1,2-Dichloroethane) or DCM

  • Acetic Acid (catalytic, optional)

Procedure:

  • Imine Formation: Dissolve the Aldehyde (1.0 mmol) and Cuban-1-ylmethanamine HCl (1.0 mmol) in DCE (5 mL).

  • Add DIPEA (1.0 mmol) to free-base the amine in situ. Stir for 30–60 minutes at room temperature.

  • Reduction: Add NaBH(OAc)₃ (1.5 mmol) in one portion.

  • Reaction: Stir at room temperature for 12–24 hours under nitrogen.

  • Quench: Quench with saturated aqueous NaHCO₃.

  • Extraction: Extract with DCM (3x). Wash combined organics with brine.

  • Purification: Pass through a silica plug or use amine-functionalized silica if the product is polar.

Synthetic Workflow Logic

The following decision tree guides the chemist on when to deploy this reagent versus the direct amine (Cuban-1-amine).

Synthesis_Workflow Start Target Molecule Analysis Decision1 Does the pharmacophore contain a Benzyl Group? Start->Decision1 Decision2 Is the Phenyl ring metabolically labile? Decision1->Decision2 Yes (Ph-CH2-) Action2 Use Cuban-1-amine (Bioisostere of Aniline) Decision1->Action2 No (Ph-NH-) Action1 Use Cuban-1-ylmethanamine (Bioisostere of Benzylamine) Decision2->Action1 Yes Protocol Proceed to Amide Coupling or Reductive Amination Action1->Protocol

Caption: Decision matrix for selecting the correct cubane building block based on the target pharmacophore.

References

  • Chalmers, B. A., et al. (2016). Validating Eaton’s Hypothesis: Cubane as a Benzene Bioisostere. Angewandte Chemie International Edition.

  • Reekie, T. A., et al. (2019).[3] Cubanes in Medicinal Chemistry.[3][4][5][6] Journal of Medicinal Chemistry.[3][4]

  • Wiesenfeldt, M. P., et al. (2023). General access to cubanes as benzene bioisosteres.[4] Nature.[4]

  • Eaton, P. E. (1992). Cubane: starting materials for the 1990s and the new century. Angewandte Chemie International Edition in English.[7]

  • Tsanaktsidis, J. (2017). Cubane-1,4-dicarboxylic acid.[8] CSIRO Research Publications.

Sources

Method

Topic: The Application of Cubane Derivatives in Drug Design

An Application Guide for Researchers Introduction: Escaping Flatland in Medicinal Chemistry For decades, the benzene ring has been a cornerstone of drug design, offering a rigid and predictable scaffold for arranging pha...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Researchers

Introduction: Escaping Flatland in Medicinal Chemistry

For decades, the benzene ring has been a cornerstone of drug design, offering a rigid and predictable scaffold for arranging pharmacophoric elements. However, this ubiquity comes with inherent liabilities. The aromatic nature of benzene makes it a prime target for oxidative metabolism, primarily by cytochrome P450 enzymes, which can lead to rapid clearance, unpredictable pharmacokinetic profiles, and the formation of potentially toxic metabolites.[1][2]

In the quest to design safer and more effective medicines, medicinal chemists are increasingly looking to bioisosterism—the replacement of a chemical moiety with another that preserves biological activity while improving physicochemical properties. Cubane (pentacyclo[4.2.0.02,5.03,8.04,7]octane), a highly strained, saturated hydrocarbon, has emerged as a powerful three-dimensional bioisostere for the phenyl group.[2][3][4] First synthesized in 1964, its potential in drug design is now being realized, offering a pathway to escape the "flatland" of traditional aromatic scaffolds.[1][2]

This guide provides an in-depth exploration of the rationale, application, and practical methodologies for incorporating cubane derivatives into modern drug discovery programs. We will delve into the unique properties that make cubane an attractive benzene mimic, provide detailed protocols for its synthesis and evaluation, and discuss the future landscape of this exciting field.

The Rationale: Why Choose a Strained Cube over a Stable Ring?

The decision to replace a well-understood benzene ring with a complex, strained cage-like structure is driven by several compelling advantages. The core principle, first proposed by Eaton, is that 1,4-disubstituted cubane geometrically mimics a para-substituted benzene ring.[3][5] The distance across the cubane body diagonal (2.72 Å) is remarkably similar to the distance between the para positions of a benzene ring (2.79 Å), allowing substituents to maintain a similar spatial relationship.[1][3]

However, the similarities largely end there. Cubane's saturated, sp³-hybridized nature imparts distinct and often superior properties compared to its aromatic counterpart.

  • Enhanced Metabolic Stability: The C-H bonds on the cubane nucleus have increased s-character due to the high strain of the cage.[4][6] This, combined with steric hindrance, makes them significantly more resistant to enzymatic hydroxylation by cytochrome P450 enzymes, a common metabolic pathway for benzene rings.[3][7] This can lead to lower clearance, longer drug half-life, and a more predictable pharmacokinetic profile.[6][8]

  • Improved Solubility: While seemingly counterintuitive for a hydrocarbon, the replacement of a flat, aromatic ring with a three-dimensional, non-planar cubane scaffold can disrupt the crystal lattice packing of a molecule. This disruption often leads to a lower melting point and, critically, improved aqueous solubility.[1][6][8] For example, Cuba-Lumacaftor, an analog of a cystic fibrosis drug, demonstrated significantly improved solubility compared to the parent compound.[1][6]

  • Novel Exit Vectors and 3D Space Exploration: The rigid, cubic geometry of the scaffold allows for the precise positioning of functional groups in three-dimensional space.[3][9] Unlike the planar benzene ring, substituents can be placed in orientations that are "above" or "below" the plane, offering unique opportunities to probe complex protein binding sites.[3]

  • Reduced Unwanted π-Interactions: The lack of a π-system means cubane derivatives do not engage in the π-π stacking interactions common with aromatic compounds.[1] This can be advantageous in preventing non-specific binding or aggregation.

The following diagram illustrates the fundamental concept of cubane as a bioisostere for para-substituted benzene.

G cluster_0 Benzene (para-substituted) cluster_1 Cubane (1,4-disubstituted) R1_benzene benzene_ring Benzene (2.79 Å) R2_benzene cubane_scaffold Cubane (2.72 Å) benzene_ring->cubane_scaffold Bioisosteric Replacement R1_cubane R2_cubane

Caption: Geometric similarity between p-substituted benzene and 1,4-disubstituted cubane.

Comparative Physicochemical Properties

The theoretical advantages of the benzene-to-cubane switch are borne out in experimental data. The following table summarizes key property changes observed in published examples, such as the conversion of the cystic fibrosis drug Lumacaftor to Cuba-Lumacaftor.

PropertyBenzene Analog (Lumacaftor)Cubane Analog (Cuba-Lumacaftor)Rationale for Change
Metabolic Stability (CLint) 11.96 µL/min/10⁶ cells6.98 µL/min/10⁶ cellsResistance of sp³ C-H bonds to CYP450 oxidation.[6]
Aqueous Solubility Lower, pH-dependentHigher, pH-independentDisruption of crystal packing by the 3D scaffold.[6][8]
Lipophilicity (LogP) VariableGenerally increasesCan be an advantage or disadvantage depending on the target.[1][3]
Biological Activity PotentActivity partially retainedGeometric mimicry maintains key binding interactions.[6][8]

Note: While trends are positive, a benzene-to-cubane swap will not universally retain or enhance biological function and must be evaluated on a case-by-case basis.[3][7]

Application Note 1: Synthesis of a 1,4-Disubstituted Cubane Drug Analog

Objective: To replace a para-substituted phenyl ring in a hypothetical lead compound, "Lead-Ph," with a 1,4-disubstituted cubane core to generate "Lead-Cub" for improved pharmacokinetic properties.

Causality Behind Experimental Choices: The synthetic accessibility of cubane building blocks has historically been a major bottleneck.[6][10] Commercially available dimethyl cubane-1,4-dicarboxylate is the most common starting material.[11] Our protocol leverages a copper-photoredox catalyzed cross-coupling reaction. This choice is critical because traditional palladium-based cross-coupling methods often fail with cubanes, as the metal can catalyze a strain-releasing valence isomerization, destroying the cubane core.[6] Copper's mechanism, involving slow oxidative addition and rapid reductive elimination, is more compatible with the strained scaffold.[6]

The following workflow visualizes the key steps in this process.

G start Start: Lead Compound (Lead-Ph) step1 Identify p-substituted benzene for replacement start->step1 step2 Synthesize Cubane Building Block (e.g., Cubane-1-carboxylic acid-4-amine) step1->step2 Parallel Synthesis step3 Fragment Coupling: Amide bond formation step2->step3 step4 Purification: HPLC step3->step4 end Final Product: Lead-Cub step4->end

Caption: General workflow for the synthesis of a cubane-based drug analog.

Protocol: Synthesis of a Cubane-Amine Building Block

This protocol outlines the synthesis of a key mono-functionalized cubane intermediate, starting from the commercially available diester.

  • Mono-Saponification of Dimethyl Cubane-1,4-dicarboxylate:

    • Reagents: Dimethyl cubane-1,4-dicarboxylate (1.0 eq), Potassium hydroxide (1.1 eq), Methanol, Water.

    • Procedure: Dissolve the starting diester in methanol. Add a solution of KOH in water dropwise at 0°C. Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor by TLC or LC-MS.

    • Workup: Acidify the reaction mixture with 1M HCl to pH ~2-3. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the mono-acid, mono-ester product.

    • Justification: A controlled, stoichiometric hydrolysis is used to selectively cleave one ester group, providing the necessary handle for further functionalization.[11]

  • Curtius Rearrangement to Form the Amine:

    • Reagents: The mono-acid product from Step 1 (1.0 eq), Diphenylphosphoryl azide (DPPA, 1.2 eq), Triethylamine (1.5 eq), tert-Butanol, Toluene.

    • Procedure: Dissolve the mono-acid in anhydrous toluene. Add triethylamine and DPPA. Heat the mixture to reflux (~80-90°C) for 2-4 hours until the formation of the isocyanate is complete (monitor by IR spectroscopy - characteristic peak at ~2250 cm⁻¹). Add tert-butanol and continue to reflux for an additional 12 hours to form the Boc-protected amine.

    • Workup: Cool the reaction mixture and concentrate in vacuo. Purify the residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain the Boc-protected cubane-amine.

    • Justification: The Curtius rearrangement is a reliable method for converting a carboxylic acid to an amine via an isocyanate intermediate. The in-situ trapping with t-butanol provides a stable, Boc-protected amine which is ideal for purification and subsequent deprotection.

  • Boc Deprotection:

    • Reagents: Boc-protected cubane-amine (1.0 eq), Trifluoroacetic acid (TFA) or 4M HCl in Dioxane, Dichloromethane (DCM).

    • Procedure: Dissolve the Boc-protected amine in DCM. Add TFA (5-10 eq) and stir at room temperature for 1-2 hours.

    • Workup: Concentrate the mixture under reduced pressure. Redissolve the residue in a minimal amount of DCM and precipitate the amine salt with diethyl ether. Filter and dry to obtain the desired cubane-amine building block, ready for coupling to the rest of the drug molecule.

Application Note 2: In Vitro Metabolic Stability Assay

Objective: To compare the metabolic stability of the parent drug "Lead-Ph" and its analog "Lead-Cub" using human liver microsomes (HLMs).

Causality Behind Experimental Choices: HLMs are a standard in vitro model for drug metabolism as they contain a high concentration of cytochrome P450 enzymes, the primary drivers of Phase I metabolism.[3] By incubating the compounds with HLMs and an NADPH regenerating system (which provides the necessary cofactors for CYP activity), we can simulate the oxidative environment of the liver. The rate of disappearance of the parent compound over time provides a direct measure of its metabolic lability.

The following diagram illustrates the conceptual basis for cubane's enhanced metabolic stability.

G cluster_0 Benzene Metabolism cluster_1 Cubane Stability Benzene Benzene Ring in Lead-Ph CYP450 CYP450 Enzymes Benzene->CYP450 Epoxide Reactive Epoxide Intermediate CYP450->Epoxide Metabolites Hydroxylated Metabolites (Rapid Clearance) Epoxide->Metabolites Cubane Cubane Core in Lead-Cub CYP450_2 CYP450 Enzymes Cubane->CYP450_2 NoReaction Metabolically Resistant (Slow Clearance) CYP450_2->NoReaction

Caption: Cubane's resistance to CYP450-mediated oxidative metabolism.

Protocol: HLM Stability Assay
  • Preparation of Solutions:

    • Prepare a 1 M stock solution of NADPH regenerating system (e.g., Promega's NADP-regenerating solution A and B) in phosphate buffer (pH 7.4).

    • Prepare 10 mM stock solutions of "Lead-Ph," "Lead-Cub," and a positive control (e.g., Verapamil) in DMSO.

    • Dilute the human liver microsomes (e.g., 20 mg/mL stock) to a final working concentration of 1 mg/mL in phosphate buffer.

  • Incubation:

    • In a 96-well plate, pre-warm the HLM solution and the test compounds (diluted to 2x final concentration in buffer) at 37°C for 10 minutes.

    • Initiate the reaction by adding the pre-warmed NADPH regenerating system to each well. The final reaction volume should contain: 0.5 mg/mL HLMs, 1 µM test compound, and the NADPH system in phosphate buffer.

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Sample Analysis:

    • Centrifuge the quenched samples at 4000 rpm for 15 minutes to precipitate proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Analyze the concentration of the remaining parent compound in each sample using LC-MS/MS.

  • Data Analysis:

    • Plot the natural log of the percentage of the compound remaining versus time.

    • The slope of the line (k) is the elimination rate constant.

    • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k .

    • A longer half-life for "Lead-Cub" compared to "Lead-Ph" indicates improved metabolic stability.

Future Perspectives and Challenges

The application of cubane in drug design is a burgeoning field with immense potential.[3][12] While 1,4-disubstituted cubanes are effective mimics for para-substituted rings, recent breakthroughs in synthetic methodology are now providing access to 1,2- and 1,3-disubstituted cubanes, opening the door to mimicking ortho- and meta-substituted benzenes.[1][6]

Despite this progress, challenges remain:

  • Scalable Synthesis: The multi-step syntheses of functionalized cubanes are still complex and expensive, which can be a barrier to their adoption in large-scale drug development campaigns.[1][3]

  • Predictability: While trends are emerging, the biological and physicochemical outcome of a benzene-to-cubane substitution is not always predictable and can sometimes lead to decreased activity or the introduction of a new metabolic liability on the cubane core itself.[3][7][13]

  • Beyond Bioisosterism: The unique properties of cubane are also being explored in other areas, such as scaffolds for protease inhibitors, platforms for drug delivery, and agents for Positron Emission Tomography (PET) imaging.[14][15][16]

Conclusion

Cubane is far more than a synthetic curiosity; it is a validated tool for overcoming common challenges in drug discovery.[17] Its ability to act as a metabolically robust, three-dimensional bioisostere for the benzene ring provides a clear strategic advantage for medicinal chemists seeking to improve the pharmacokinetic profiles of their lead compounds. While synthetic hurdles still exist, ongoing innovation continues to make this remarkable scaffold more accessible. By understanding the principles, applying robust synthetic and analytical protocols, and judiciously selecting candidates, researchers can leverage the unique properties of the cubane cage to design the next generation of safer and more effective medicines.

References

  • Chalmers, B. A., et al. (2016). Cubanes in Medicinal Chemistry: Synthesis of Functionalized Building Blocks. Organic Letters. [Link]

  • Figshare Collection. (2016). Cubanes in Medicinal Chemistry: Synthesis of Functionalized Building Blocks. Organic Letters. [Link]

  • Ritchie, J., et al. (2018). Cubanes in Medicinal Chemistry. ACS Medicinal Chemistry Letters. [Link]

  • Total Synthesis. (2023). Genius CUBANE Synthesis by Nobel Laureate & Overpriced Drugs. YouTube. [Link]

  • Pevzner, A., et al. (2024). Rigid Adamantane and Cubane Scaffolds in Chemical Biology and Medicine. Preprints.org. [Link]

  • University of Bristol. (n.d.). Application of cubane derivatives. [Link]

  • Williams, C. M., et al. (2019). Cyclooctatetraene: A Bioactive Cubane Paradigm Complement. Angewandte Chemie International Edition. [Link]

  • Williams, C. M., et al. (2019). The cubane paradigm in bioactive molecule discovery: further scope, limitations and the cyclooctatetraene complement. Organic & Biomolecular Chemistry. [Link]

  • ResearchGate. (n.d.). Synthesis of the mono‐ and disubstituted cubane library. [Link]

  • University of Bristol. (n.d.). The Chemistry of Cubane. [Link]

  • Williams, C. M. (2021). Cubane to cyclooctatetraene, and beyond. American Chemical Society. [Link]

  • ResearchGate. (n.d.). Examples of the use of phenyl bioisosteres. [Link]

  • Wiesenfeldt, M. P., et al. (2023). General Access to Cubanes as Benzene Bioisosteres. Nature. [Link]

  • Extance, A. (2023). Cubanes help drugs take the strain. Chemistry World. [Link]

  • Todd, M. H., et al. (2020). Nonclassical Phenyl Bioisosteres as Effective Replacements in a Series of Novel Open-Source Antimalarials. Journal of Medicinal Chemistry. [Link]

  • UCL Discovery. (2020). Non-Classical Phenyl Bioisosteres as Effective Replacements in a Series of Novel Open Source Antimalarials. [Link]

  • ACS Publications. (2018). Cubanes in Medicinal Chemistry. [Link]

  • ResearchGate. (2022). New developments in cubane chemistry: Phenylcubanes. [Link]

  • Chalmers, B. A. (2012). Investigations into cubane based analogues of current pharmaceuticals. UQ eSpace. [Link]

  • ResearchGate. (n.d.). Cubanes in Medicinal Chemistry. [Link]

  • ResearchGate. (n.d.). Scaffold editing from cubane to semibullvalene. [Link]

  • Wikipedia. (n.d.). Cubane. [Link]

  • Alauddin, M., et al. (2012). Synthesis and preliminary evaluation of [18F]-labeled 2-oxoquinoline derivatives for PET imaging of cannabinoid CB2 receptor. Nuclear Medicine and Biology. [Link]

  • Wuest, F., et al. (2021). Development of the High-Affinity Carborane-Based Cannabinoid Receptor Type 2 PET Ligand [18F]LUZ5-d8. Molecules. [Link]

  • Biorg Med Chem Lett. (2000). Novel inhibitors of HIV protease: design, synthesis and biological evaluation of picomolar inhibitors containing cyclic P1/P2 scaffolds. [Link]

  • Kyoto University Research Information Repository. (2024). Scaffold Editing of Cubanes into Homocubanes, Homocuneanes via Cuneanes. [Link]

  • Bioorganic & Medicinal Chemistry Letters. (2011). Synthesis and evaluation of novel N-fluoropyridyl derivatives of tropane as potential PET imaging agents for the dopamine transporter. [Link]

  • Advanced Science. (2023). Development of Carbon-11 Labeled Pyrimidine Derivatives as Novel Positron Emission Tomography (PET) Agents Enabling Brain Sigma-1 Receptor Imaging. [Link]

  • ResearchGate. (2024). Scaffold Editing of Cubanes into Homocubanes, Homocuneanes via Cuneanes. [Link]

  • Nuclear Medicine and Biology. (2015). Synthesis, radiolabeling and evaluation of novel 4-oxo-quinoline derivatives as PET tracers for imaging cannabinoid type 2 receptor. [Link]

Sources

Application

Application Notes &amp; Protocols: Amide Coupling Reactions with Cuban-1-ylmethanamine

Introduction: The Cubane Scaffold in Modern Chemistry The cubane motif, a synthetic marvel of a polycyclic hydrocarbon, presents a unique three-dimensional structure that has captured the attention of medicinal and mater...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Cubane Scaffold in Modern Chemistry

The cubane motif, a synthetic marvel of a polycyclic hydrocarbon, presents a unique three-dimensional structure that has captured the attention of medicinal and materials chemists.[1][2] Composed of eight carbon atoms at the vertices of a cube, this highly strained yet remarkably kinetically stable scaffold serves as a non-planar bioisostere for the ubiquitous benzene ring.[3][4] This substitution can profoundly influence a molecule's pharmacological profile, often leading to enhanced metabolic stability, improved solubility, and novel receptor binding interactions.[1][3] Cuban-1-ylmethanamine, which features a primary amine attached to the cubane cage via a methylene linker, is a key building block for incorporating this valuable scaffold into target molecules, most commonly through the formation of an amide bond.

This guide provides an in-depth exploration of amide coupling reactions involving cuban-1-ylmethanamine. We will move beyond simple procedural lists to dissect the mechanistic underpinnings of common coupling strategies, address the inherent challenges posed by the sterically demanding cubane group, and provide detailed, field-tested protocols for successful synthesis.

The Core Challenge: Steric Hindrance in Amide Coupling

The primary obstacle in forming amide bonds with cuban-1-ylmethanamine is the significant steric bulk of the cubane cage. While the methylene spacer provides some flexibility, the amine's nucleophilic attack on the activated carboxylic acid can be physically impeded.[5][6] This steric congestion can lead to slow reaction rates, incomplete conversions, and low yields when using standard coupling reagents. Therefore, the choice of coupling chemistry is paramount and must be tailored to overcome this steric barrier. More powerful uronium/aminium salt-based reagents are often required to achieve efficient coupling with such challenging substrates.[5]

Mechanistic Overview of Key Coupling Reagents

A foundational understanding of the reaction mechanism is crucial for rational protocol design and troubleshooting. Below, we detail the mechanisms of two common classes of coupling reagents suitable for this chemistry.

Uronium/Aminium Reagents: The HATU Gold Standard

HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is a highly efficient coupling reagent, particularly for substrates with significant steric hindrance.[7][8] Its enhanced reactivity stems from the 7-azabenzotriazole (OAt) group. The reaction proceeds via the formation of a highly reactive OAt-active ester.[9][10] The pyridine nitrogen atom in the HOAt leaving group is believed to provide a neighboring group effect, stabilizing the transition state and accelerating the aminolysis step.[10]

The generalized mechanism for a HATU-mediated coupling is depicted below:

HATU_Mechanism cluster_activation Step 1: Carboxylic Acid Activation cluster_coupling Step 2: Nucleophilic Attack RCOOH R-COOH RCOO R-COO⁻ RCOOH->RCOO - H⁺     ActiveEster OAt-Active Ester RCOO->ActiveEster + HATU HATU HATU TMU Tetramethylurea ActiveEster->TMU - Tetramethylurea Amide Product Amide ActiveEster->Amide + Cubane-CH₂-NH₂ CubaneAmine Cubane-CH₂-NH₂ HOAt HOAt Amide->HOAt - HOAt

Caption: Generalized mechanism for HATU-mediated amide coupling.

Carbodiimide Reagents: The EDC/HOBt System

Carbodiimides, such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), are another widely used class of coupling reagents.[11] EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. However, this intermediate is unstable and can rearrange to an unreactive N-acylurea or lead to racemization in chiral substrates.

To mitigate these side reactions, an additive like HOBt (1-Hydroxybenzotriazole) is almost always included.[12] HOBt traps the O-acylisourea intermediate to form a more stable HOBt-active ester, which then reacts cleanly with the amine to yield the desired amide. The urea byproduct from EDC is water-soluble, simplifying purification.[12]

EDC_Mechanism cluster_activation1 Step 1a: Initial Activation cluster_activation2 Step 1b: Intermediate Trapping cluster_coupling Step 2: Nucleophilic Attack RCOOH R-COOH Acylisourea O-Acylisourea (Reactive Intermediate) RCOOH->Acylisourea + EDC EDC EDC HOBtEster HOBt-Active Ester Acylisourea->HOBtEster + HOBt HOBt HOBt EDCUrea EDC-Urea (Water Soluble) HOBtEster->EDCUrea - EDC-Urea Amide Product Amide HOBtEster->Amide + Cubane-CH₂-NH₂ CubaneAmine Cubane-CH₂-NH₂ Workflow Start Starting Materials: Carboxylic Acid Cuban-1-ylmethanamine Coupling Reagent, Base, Solvent Setup Combine Reactants in Anhydrous Solvent under Inert Atmosphere (N₂) Start->Setup Reaction Stir at Specified Temperature (e.g., 0 °C to RT) Setup->Reaction Monitor Monitor Reaction Progress (TLC or LC-MS) Reaction->Monitor Monitor->Reaction Incomplete Workup Aqueous Workup: Quench, Extract with Organic Solvent, Wash, Dry Monitor->Workup Complete Purify Purification: Silica Gel Column Chromatography Workup->Purify Product Isolate and Characterize Pure Amide Product Purify->Product

Caption: General workflow for amide coupling reactions.

Protocol 1: High-Efficiency Coupling using HATU

This protocol is recommended as the primary choice for coupling with cuban-1-ylmethanamine due to its high efficiency with sterically hindered substrates. [5][7] Materials:

  • Carboxylic Acid (1.0 equiv)

  • Cuban-1-ylmethanamine (1.1 equiv)

  • HATU (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv) [13]* Anhydrous N,N-Dimethylformamide (DMF)

  • Standard reaction glassware, magnetic stirrer, inert atmosphere (N₂ or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 equiv) and dissolve it in anhydrous DMF (approx. 0.1 M concentration).

  • Add cuban-1-ylmethanamine (1.1 equiv) to the solution, followed by HATU (1.2 equiv).

  • Cool the reaction mixture to 0 °C using an ice-water bath.

  • Slowly add DIPEA (3.0 equiv) to the stirring mixture. A slight color change may be observed.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed.

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate. Wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the pure amide.

Protocol 2: Carbodiimide-Mediated Coupling using EDC/HOBt

This method is a cost-effective alternative, though it may require longer reaction times or optimization for challenging substrates. [14] Materials:

  • Carboxylic Acid (1.0 equiv)

  • Cuban-1-ylmethanamine (1.1 equiv)

  • EDC·HCl (1.5 equiv)

  • HOBt (1.2 equiv)

  • DIPEA or Triethylamine (Et₃N) (2.5 equiv)

  • Anhydrous Dichloromethane (DCM) or DMF

  • Standard reaction glassware, magnetic stirrer, inert atmosphere (N₂ or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 equiv), HOBt (1.2 equiv), and cuban-1-ylmethanamine (1.1 equiv).

  • Dissolve the mixture in anhydrous DCM or DMF (approx. 0.1 M concentration).

  • Cool the reaction mixture to 0 °C in an ice-water bath.

  • Add DIPEA or Et₃N (2.5 equiv) to the mixture, followed by the portion-wise addition of EDC·HCl (1.5 equiv). [15]5. Maintain the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: If using DCM, wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine. If using DMF, dilute with ethyl acetate first, then proceed with the washes.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography.

Comparative Data and Reagent Selection

The choice of coupling conditions can significantly impact reaction success. The following table summarizes key parameters for the recommended protocols.

ParameterProtocol 1: HATUProtocol 2: EDC/HOBtRationale / Comments
Coupling Reagent HATUEDC·HClHATU is more reactive and superior for sterically hindered amines. [5][7]
Additive None requiredHOBtHOBt is crucial to suppress side reactions and increase efficiency with EDC. [12]
Base DIPEADIPEA or Et₃NA non-nucleophilic base is required to deprotonate the acid and neutralize salts. [16]
Solvent DMFDCM or DMFDMF is often superior for solubility, but DCM can simplify workup.
Typical Time 4-12 hours12-24 hoursHATU-mediated reactions are generally faster. [10]
Relative Cost HigherLowerCarbodiimides are generally more economical than uronium salt reagents.
Byproduct Removal Aqueous WashAqueous Wash (EDC-urea is water-soluble)Both methods allow for straightforward byproduct removal. [12]

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
No Reaction / Low Conversion 1. Insufficient Reagent Reactivity: EDC/HOBt may be too weak for the sterically hindered amine. [6]2. Inactive Amine: Amine may be protonated (e.g., used as a HCl salt) without sufficient base. [5]3. Wet Reagents/Solvents: Activated intermediates are moisture-sensitive. [5]1. Switch to a more powerful coupling reagent like HATU or COMU. [5]2. Add an additional equivalent of non-nucleophilic base (e.g., DIPEA) to ensure the free amine is present. 3. Use freshly dried, anhydrous solvents and ensure reagents are stored properly.
Formation of Side Products 1. N-Acylurea Formation (EDC): O-acylisourea intermediate rearranged before reacting with HOBt or the amine. 2. Guanidinylation of Amine (HATU): Direct reaction of the amine with HATU (rare but possible with highly nucleophilic amines). [17]1. Ensure HOBt is added before or concurrently with EDC. Consider reverse addition (adding EDC to the mixture of other components). 2. Ensure the carboxylic acid is activated first by pre-stirring it with HATU and base for a few minutes before adding the amine.
Difficulty in Purification 1. Byproduct Contamination: Incomplete removal of coupling agent byproducts (e.g., HOAt, HOBt, urea).1. Perform all recommended aqueous washes during workup. An acidic wash removes basic byproducts (DIPEA, HOAt) and a basic wash removes acidic ones (HOBt, excess carboxylic acid).

References

  • HATU: The Core Reagent for Peptide & Drug Synthesis. (2025, April 24). Suzhou Highfine Biotech.
  • Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. (2025, February 11).
  • Cuban-1-amine: A Technical Guide to a Unique Building Block in Organic Synthesis. Benchchem.
  • Amine to Amide Mechanism - H
  • Cubanes in Medicinal Chemistry. (2018, August 23).
  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC.
  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides.
  • H
  • Technical Support Center: Troubleshooting Low Yield in Amide Bond Form
  • Acid-Amine Coupling using EDCI. Organic Synthesis.
  • Properties of Cubane.
  • Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU): A Unique Cross-Coupling Reagent. (2023, November 6).
  • Cubane-1,3-dicarboxamides as structural isosteres for isophthalamides in hydrogen bond templated interlocked molecules. (2024, September 13). RSC Publishing.
  • A comparative study of amide-bond forming reagents in aqueous media. Luxembourg Bio Technologies.
  • The first synthesis of Cubane!
  • Cubane-1,3-dicarboxamides as structural isosteres for isophthalamides in hydrogen bond templated interlocked molecules.
  • Tips and tricks for difficult amide bond formation? (2021, October 20). r/Chempros - Reddit.
  • The Synthesis of Sterically Hindered Amides. CHIMIA.
  • Synthesis of Cubane. (2022, May 30). Petrolpark.
  • Amine to Amide (EDC + HOBt). Common Organic Chemistry.
  • A green chemistry perspective on catalytic amide bond form
  • Amide synthesis by acyl
  • Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • A practical synthesis of 1,3-disubstituted cubane derivatives. (2023, June 1).
  • The mechanism and structure–activity relationship of amide bond formation by silane derivatives: a computational study. Organic & Biomolecular Chemistry (RSC Publishing).
  • Mechanistic insight into benzenethiol catalyzed amide bond formations from thioesters and primary amines. (2014, August 14). PubMed.
  • Computational and Experimental Study of Turbo‐Organomagnesium Amide Reagents: Cubane Aggregates as Reactive Intermediates in Pummerer Coupling. (2021, January 12). PMC.
  • Challenges and Breakthroughs in Selective Amide Activ
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (2024, June 4). Bachem.
  • Coupling Reagents. AAPPTEC - Peptides.
  • Efficient synthesis of primary and secondary amides via reacting esters with alkali metal amidoboranes. (2021, October 13). PMC.
  • Green Chemistry. (2020, November 23). The MJA Lab.
  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3.
  • Facile Amide Bond Formation
  • Amine to Amide (Coupling) - Common Conditions. Common Organic Chemistry.
  • Mechanistic Insights into the Reaction of Amidines with 1,2,3-Triazines and 1,2,3,5-Tetrazines. (2022, June 22). PubMed.
  • Rigid Adamantane and Cubane Scaffolds in Chemical Biology and Medicine. (2026, January 6). Preprints.org.
  • Process optimization for acid-amine coupling: a catalytic approach. (2022, August 29). Current Chemistry Letters.
  • Amide bond formation: beyond the myth of coupling reagents. (2008, June 23). Luxembourg Bio Technologies.
  • A Comparative Study of Amide-Bond Forming Reagents in Aqueous Media – Substrate Scope and Reagent Compatibility | Request PDF. (2025, August 6).
  • Peptide Coupling Reagents, More than a Letter Soup. (2011, August 26).
  • Genius CUBANE Synthesis by Nobel Laureate & Overpriced Drugs | Organic Chemistry (MacMillan). (2023, May 5). YouTube.
  • Medicine & Pharmacology: Open Access. Opast Publishing Group.

Sources

Method

Application Note: Synthetic Routes to Functionalized Cubane Amines

Part 1: Strategic Overview & Bioisosteric Value The Cubane Advantage in Medicinal Chemistry Cubane ( ) is not merely a chemical curiosity; it is a high-value bioisostere for the benzene ring.[1] In drug development, repl...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Strategic Overview & Bioisosteric Value

The Cubane Advantage in Medicinal Chemistry

Cubane (


) is not merely a chemical curiosity; it is a high-value bioisostere for the benzene ring.[1] In drug development, replacing a phenyl ring with a cubane core offers three distinct advantages:
  • Vector Alignment: The 1,4-disubstituted cubane exit vectors (

    
    ) perfectly mimic para-substituted benzenes, maintaining ligand-receptor geometry.
    
  • Metabolic Stability: Unlike benzene, the cubane cage is not susceptible to oxidative metabolism (e.g., P450 epoxidation) due to the lack of

    
    -electrons, potentially improving half-life (
    
    
    
    ).
  • Solubility Profile: The

    
     character of the cage improves aqueous solubility compared to the flat, lipophilic phenyl ring.
    
Synthetic Challenges

While the cubane cage is kinetically stable, the synthesis of amine derivatives requires navigating high strain energy (


166 kcal/mol). The primary challenge is avoiding ring-opening isomerizations (to cuneane or cyclooctatetraene) while installing nitrogen functionalities.

The standard starting material for all routes described is Dimethyl cubane-1,4-dicarboxylate , commercially available or synthesized on a decagram scale via the Tsanaktsidis (CSIRO) protocol [1].

Part 2: Synthetic Pathways Visualization

The following flowchart outlines the three primary routes to functionalized cubane amines.

CubaneSynthesis Start Dimethyl cubane-1,4-dicarboxylate MonoAcid Cubane-1-carboxylic acid Start->MonoAcid Controlled Hydrolysis (NaOH, MeOH) DiAcid Cubane-1,4-dicarboxylic acid Start->DiAcid Full Hydrolysis AcylAzide Acyl Azide Intermediate (Shock Sensitive!) MonoAcid->AcylAzide DPPA, Et3N or SOCl2 then NaN3 Amide Cubane-1-carboxamide MonoAcid->Amide 1. SOCl2 2. NH3(g) RedoxActive Redox-Active Ester (NHPI ester) MonoAcid->RedoxActive DIC, NHPI Isocyanate Cubyl Isocyanate AcylAzide->Isocyanate Thermal Rearrangement (Reflux Toluene) BocAmine N-Boc-1-aminocubane Isocyanate->BocAmine t-BuOH trapping FreeAmine Cuban-1-amine HCl BocAmine->FreeAmine 4M HCl/Dioxane Amide->FreeAmine Br2, NaOH (Hofmann Rearrangement) Decarboxylative Ni/Cu-Catalyzed Decarboxylative Amination RedoxActive->Decarboxylative NiCl2, Zn, Ligand Decarboxylative->BocAmine Boc2O trapping

Caption: Comparative synthetic routes from the diester precursor. The Curtius rearrangement (left) is the industry standard for scalability and safety.

Part 3: Detailed Experimental Protocols

Protocol A: The "Gold Standard" Curtius Rearrangement

Objective: Synthesis of tert-butyl cuban-1-ylcarbamate (N-Boc-aminocubane). Rationale: This route is preferred over the Hofmann rearrangement for drug development because it avoids strong oxidants (Br2) and allows direct isolation of the protected amine, which is easier to purify than the free base.

Step 1: Partial Hydrolysis to Monoacid

Note: Statistical hydrolysis of the diester typically yields a 1:2:1 mixture of diacid:monoacid:diester.

  • Dissolve Dimethyl cubane-1,4-dicarboxylate (10.0 g, 45.4 mmol) in THF/MeOH (1:1, 200 mL).

  • Add NaOH (0.9 eq, 1.63 g) dissolved in minimal water dropwise at 0°C.

  • Stir at RT for 12 hours. Monitor by TLC (the acid sticks to the baseline; ester moves).

  • Workup: Evaporate volatiles. Partition residue between water and DCM.

    • Organic layer:[2][3] Contains unreacted diester (recycle).

    • Aqueous layer:[4] Acidify to pH 2 with 1M HCl. Extract with EtOAc (

      
       mL).
      
  • Yield: Expect ~40-50% of 4-(methoxycarbonyl)cubane-1-carboxylic acid .

Step 2: Curtius Rearrangement with DPPA

Safety Alert: Diphenylphosphoryl azide (DPPA) is toxic and potentially explosive. Work behind a blast shield.

  • Charge a flame-dried flask with the Monoacid (2.0 g, 9.7 mmol) and anhydrous tert-butanol (t-BuOH, 40 mL).

  • Add Triethylamine (1.5 eq, 2.0 mL) and 4Å molecular sieves.

  • Add DPPA (1.1 eq, 2.3 mL) dropwise at RT.

  • Heat the mixture to reflux (85°C) for 12–16 hours.

    • Mechanism:[3][5][6][7][8][9][10][11] The acyl azide forms in situ and thermally rearranges to the isocyanate, which is immediately trapped by t-BuOH to form the carbamate.

  • Workup: Cool to RT. Concentrate under reduced pressure. Dissolve residue in EtOAc, wash with 5% citric acid, sat. NaHCO3, and brine.

  • Purification: Flash chromatography (Hexane/EtOAc).

  • Product: Methyl 4-((tert-butoxycarbonyl)amino)cubane-1-carboxylate .

Step 3: Deprotection to Amine Salt
  • Dissolve the Boc-amine in dry DCM.

  • Add 4M HCl in dioxane (5 eq) at 0°C. Stir for 4 hours.

  • Isolate: The amine hydrochloride salt will precipitate. Filter and wash with diethyl ether.[1]

  • Validation: 1H NMR (

    
    ) typically shows the cubane cage protons as a multiplet around 
    
    
    
    4.0–4.2 ppm.
Protocol B: The Hofmann Rearrangement (Alternative)

Use Case: When converting a primary amide directly to a free amine without a protection step, or if DPPA is unavailable.

  • Precursor Synthesis: Convert the acid to the acid chloride (SOCl2, reflux, 2h), then treat with aqueous ammonia or NH3(g) in DCM to yield Cubane-1-carboxamide .

  • Rearrangement:

    • Dissolve amide (1.0 eq) in water/dioxane.

    • Add NaOH (4.0 eq) and cool to 0°C.

    • Add Bromine (

      
      , 1.05 eq) dropwise.
      
    • Heat to 70°C for 1 hour.

  • Isolation: The amine is extracted into DCM. Note that cubane amines are moderately volatile and basic; handle the free base with care to avoid loss during evaporation. Convert to HCl salt immediately for storage.

Part 4: Advanced Functionalization & Modern Methods

Ortho-Functionalization (The Bashir-Hashemi Route)

To access 1,2-substituted cubanes (ortho-isomers), one cannot use standard electrophilic aromatic substitution. Instead, Directed Ortho-Metalation (DoM) is used.

  • Substrate: Cubane-1-carboxamide (typically diisopropyl amide to direct lithiation).

  • Reagent: TMPLi (Lithium 2,2,6,6-tetramethylpiperidide) is preferred over n-BuLi to avoid nucleophilic attack on the cage.

  • Conditions: -78°C in THF.

  • Electrophile: Quench with

    
    , 
    
    
    
    , or
    
    
    .
  • Result: This allows the creation of 1-amino-2-carboxycubane derivatives, highly valuable for scaffold hopping in fragment-based drug design [2].

Troubleshooting Table
IssueProbable CauseSolution
Low Yield in Curtius Hydrolysis of Acyl AzideEnsure strictly anhydrous conditions (Mol. Sieves). Use fresh DPPA.
Explosive Decomposition Azide AccumulationDo not scale DPPA reactions >5g without flow chemistry or strict temp control.
Ring Opening Ag(I) or Pd(II) ContaminationAvoid silver/palladium catalysts unless specifically designed; these catalyze cubane

cuneane isomerization.
Insoluble Product Zwitterion FormationAmino-acid cubanes (1-amino-4-carboxy) are zwitterionic. Isolate as HCl salt or methyl ester.

Part 5: References

  • Tsanaktsidis, J., et al. (1997).[11][12] "Dimethyl Cubane-1,4-dicarboxylate: A Practical Laboratory Scale Synthesis." Australian Journal of Chemistry.[11]

  • Eaton, P. E. (1992). "Cubanes: Starting Materials for the Chemistry of the 1990s and the New Century." Angewandte Chemie International Edition.

  • Chalmers, B. A., et al. (2016). "Validating Eaton's Hypothesis: Cubane as a Benzene Bioisostere." Angewandte Chemie.

  • Biegasiewicz, K. F., et al. (2015).[3][11] "Cubane: 50 Years Later." Chemical Reviews.

  • BenchChem. (2025).[1] "Synthetic Routes to Functionalized Cuban-1-amine Derivatives."

Sources

Technical Notes & Optimization

Troubleshooting

Technical Guide: Removal of Impurities from Cuban-1-ylmethanamine Hydrochloride

Executive Summary & Compound Profile Cuban-1-ylmethanamine hydrochloride (CAS: 187275-39-4) is a critical bioisostere building block where the cubane cage replaces a phenyl ring to improve metabolic stability and solubil...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

Cuban-1-ylmethanamine hydrochloride (CAS: 187275-39-4) is a critical bioisostere building block where the cubane cage replaces a phenyl ring to improve metabolic stability and solubility vectors in drug candidates.

While the cubane cage itself possesses remarkable kinetic stability (decomposition >200°C), the synthesis of the amine derivative often introduces specific impurity classes that can compromise downstream biological assays. This guide addresses the removal of unreacted starting materials (cubane carboxylic acids), rearranged cage byproducts (cuneanes/cyclooctatetraenes), and inorganic salts.

PropertySpecification
IUPAC Name Cuban-1-ylmethanamine hydrochloride
Formula C₉H₁₁N · HCl
MW 169.65 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in Water, Methanol, DMSO; Sparingly soluble in DCM, Acetone.
Critical Sensitivity Metal-Catalyzed Rearrangement : Transition metals (Ag, Rh, Pd) can catalyze the opening of the cubane cage into cuneane or cyclooctatetraene (COT).

Diagnostic Troubleshooting (Q&A)

Q1: My product has a yellow/brown discoloration. Is the cage decomposing?

Diagnosis: Discoloration in amine hydrochlorides is rarely due to cage decomposition (which usually yields colorless liquids like COT). It is most likely due to oxidation of trace free amine or the presence of polymerized impurities from the Curtius rearrangement step. Solution:

  • Perform Protocol A (Acid-Base Extraction) to remove oxidized oligomers which are often insoluble in the organic extraction phase or remain in the aqueous phase during back-extraction.

  • Recrystallize using Protocol B with a decolorizing carbon step (use minimal activated charcoal to avoid adsorbing the product).

Q2: The 1H NMR shows "vinyl" signals (5.0–6.5 ppm). What happened?

Diagnosis: This indicates cage opening . The cubane cage has rearranged into a Cyclooctatetraene (COT) derivative. This is often caused by trace transition metals (from previous catalytic steps) or excessive thermal stress (>200°C). Solution:

  • Irreversible: You cannot revert COT back to cubane.

  • Purification: The COT derivative is significantly more lipophilic than the amine salt. Wash the solid crude material with cold Diethyl Ether or Hexanes . The salt will remain; the oily rearranged hydrocarbon will dissolve.

Q3: The melting point is broad and >20°C lower than expected (~200°C dec).

Diagnosis: Likely contamination with Cubane-1-carboxylic acid (starting material) or inorganic salts (ammonium chloride/sodium chloride). Solution:

  • Check pH: Dissolve a small amount in water. If pH < 3, excess HCl is trapped.

  • Action: Perform Protocol A . The carboxylic acid impurity will remain in the aqueous basic layer (as a carboxylate) while you extract the amine into the organic layer.

Q4: The solid is hygroscopic and clumps immediately.

Diagnosis: Presence of hygroscopic inorganic salts (like LiCl or Mg salts from reduction steps) or excess HCl . Solution:

  • Dry the solid in a vacuum oven at 40°C over P₂O₅ for 24 hours.

  • If clumping persists, perform Protocol B (Recrystallization) using Isopropanol (iPrOH), as inorganic salts are generally insoluble in hot iPrOH.

Impurity Profiling & Visualization

The following diagram illustrates the origin of common impurities and the logic flow for their removal.

purification_logic Start Crude Cuban-1-ylmethanamine HCl Check_NMR 1. Check 1H NMR (Vinyl signals?) Start->Check_NMR Check_Solubility 2. Check Solubility (Water vs Organic) Check_NMR->Check_Solubility No Impurity_Cage Impurity: Rearranged Cage (Cyclooctatetraene) Check_NMR->Impurity_Cage Yes (5.8 ppm) Impurity_Acid Impurity: Cubane Carboxylic Acid (Starting Material) Check_Solubility->Impurity_Acid Acidic Impurities Impurity_Salt Impurity: Inorganic Salts (NH4Cl, NaCl) Check_Solubility->Impurity_Salt Inorganic Residue Action_AB Protocol A: Acid-Base Extraction (The 'Reset') Impurity_Acid->Action_AB Action_Wash Protocol: Solvent Wash (Et2O / Hexanes) Impurity_Cage->Action_Wash Lipophilic Oil Action_Recrys Protocol B: Recrystallization (iPrOH / MeOH) Impurity_Salt->Action_Recrys Action_Wash->Action_AB Action_AB->Action_Recrys Polishing Final Pure Product Action_Recrys->Final

Figure 1: Decision matrix for impurity identification and remediation.

Detailed Experimental Protocols

Protocol A: Acid-Base Extraction (The "Reset")

Use this protocol to remove starting material (Carboxylic Acid) and neutral organic byproducts.

Reagents: 2M NaOH, Dichloromethane (DCM) or Chloroform, 2M HCl in Diethyl Ether, Brine, MgSO₄.

  • Dissolution: Dissolve the crude hydrochloride salt (1.0 eq) in minimum water (approx. 10 mL/g).

  • Basification: Cool to 0°C. Slowly add 2M NaOH until pH > 12. The solution may become cloudy as the free amine is liberated.

    • Mechanism:[1][2][3][4] The amine becomes neutral (

      
      ) and lipophilic. The carboxylic acid impurity becomes a salt (
      
      
      
      ) and stays in water.
  • Extraction: Extract immediately with DCM (3 x 15 mL/g).

    • Note: Do not use Ethyl Acetate if possible, as primary amines can react with esters over prolonged periods, though cubane amines are somewhat hindered. DCM is safer for stability.

  • Washing: Wash the combined organic layers with Brine (1 x).

  • Drying: Dry over anhydrous MgSO₄ and filter.

  • Salt Formation: Cool the DCM solution to 0°C. Add 2M HCl in Diethyl Ether dropwise with vigorous stirring. A white precipitate (the pure salt) will form.

  • Isolation: Filter the solid, wash with cold Ether, and dry under vacuum.

Protocol B: Recrystallization

Use this protocol to remove inorganic salts and trace colored impurities.

Solvent System: Isopropanol (iPrOH) or Ethanol/Diethyl Ether.

  • Screening: Test solubility in boiling iPrOH. If insoluble, add small amounts of Methanol (MeOH) dropwise until dissolved.

  • Dissolution: Place crude solid in a flask with a stir bar. Add iPrOH (approx. 15 mL/g) and heat to reflux (82°C).

    • Critical Step: If undissolved solids remain after 10 mins of reflux (and they look granular/crystalline), these are likely inorganic salts . Filter the hot solution through a pre-warmed glass frit or Celite pad to remove them.

  • Crystallization: Allow the filtrate to cool slowly to room temperature on the benchtop (do not rush). Then move to a 4°C fridge for 4 hours.

  • Collection: Filter the white needles/plates.

  • Wash: Wash with cold Diethyl Ether (to remove surface mother liquor).

  • Drying: Dry at 40°C under high vacuum.

Analytical Validation

HPLC Method (Purity Check)

Standard reverse-phase C18 columns often fail for polar amines due to peak tailing. Use a method designed for basic compounds.

ParameterCondition
Column C18 with end-capping (e.g., Waters XBridge) or HILIC
Mobile Phase A Water + 0.1% TFA (Trifluoroacetic acid)
Mobile Phase B Acetonitrile + 0.1% TFA
Gradient 5% B to 95% B over 15 min
Detection UV @ 210 nm (Cubane has low UV absorbance; rely on end-absorption or derivatize)
Note Cubane derivatives lack strong chromophores. ELSD or MS detection is preferred if available.
NMR Markers
  • Cubane C-H (Cage): ~3.7 – 4.2 ppm (Multiplet/Broad Singlet).

  • Methylene (-CH2-N): ~3.0 – 3.3 ppm (Doublet or Singlet depending on pH).

  • Impurity (COT/Alkene): 5.8 – 6.5 ppm.

  • Impurity (Carboxylic Acid): Look for shifts in the cage protons; usually downfield from the amine.

References

  • Eaton, P. E. (1992). "Cubane: Starting Materials for the 1990s and the New Century." Angewandte Chemie International Edition, 31(11), 1421-1436. Link

  • Chalmers, B. A., et al. (2016). "Validating Eaton's Hypothesis: Cubane as a Benzene Bioisostere." Angewandte Chemie, 55, 3580.[5] Link

  • Tsanaktsidis, J. (2018). "Cubanes in Medicinal Chemistry." Journal of Medicinal Chemistry, 62(10), 1078. Link

  • Mettler Toledo. "Recrystallization Guide: Process, Procedure, Solvents." Methods of Purification. Link

  • ChemicalBook. "Cuban-1-ylmethanamine hydrochloride Product Properties." Link

Sources

Optimization

Technical Support Center: Scale-Up Synthesis of Cubane-Based Building Blocks

Current Status: Operational Lead Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Subject: Troubleshooting & Optimization of Cubane Scaffold Synthesis

Introduction: The "Escape from Flatland"

Welcome to the technical support hub for cubane synthesis. You are likely here because you are transitioning from milligram-scale exploration to gram- or kilogram-scale production of dimethyl 1,4-cubanedicarboxylate (1) .

Cubane (


) is not merely a curiosity; it is a validated bioisostere for benzene.[1] It offers a defined vector (180° substitution angle), improved metabolic stability, and solubility advantages without the aromatic "flatness" that often leads to poor physicochemical properties in drug candidates.

However, scaling cubane is non-trivial. It possesses immense strain energy (~166 kcal/mol). While kinetically stable up to ~200°C, intermediates in its synthesis are highly reactive. This guide addresses the specific bottlenecks of the Tsanaktsidis (CSIRO) Protocol , which is the current industry standard for scale-up, and advanced functionalization strategies including C-H activation.

Master Workflow: The CSIRO Route

The following workflow outlines the optimized path from Cyclopentanone to the Cubane Diester. Use this map to identify where your process is failing.

CubaneSynthesis cluster_warnings Critical Control Points Start Cyclopentanone Ethylene Ketal Step1 Bromination & Diels-Alder (In-situ generation of 2-bromocyclopentadienone) Start->Step1 Br2, Dioxane, <10°C Inter1 Endo-Dimer (Solid) Critical Purity Check Step1->Inter1 Spontaneous Dimerization Step2 [2+2] Photocycloaddition (Cage Closure) Inter1->Step2 hv (UV), MeOH/H2SO4 Inter2 Cage Ketal Step2->Inter2 Step3 Acid Hydrolysis (Deprotection) Inter2->Step3 H3O+, Reflux Inter3 Cage Dione Step3->Inter3 Step4 Double Favorskii Rearrangement (Ring Contraction) Inter3->Step4 25% NaOH, Reflux (Exothermic!) End Dimethyl 1,4-cubanedicarboxylate Step4->End MeOH, H+ (Esterification)

Figure 1: The optimized Tsanaktsidis/CSIRO route for cubane scale-up. Red nodes indicate high-risk steps requiring specific engineering controls.

Module 1: The Photochemical Bottleneck

Issue: "My reaction stalls at 50% conversion, or the reaction time increases exponentially when I scale from 1g to 10g."

Root Cause: The Beer-Lambert Law

In batch photochemistry, light penetration decreases exponentially with path length.[2] As you scale up a batch reactor, the surface-area-to-volume ratio drops. The "dark zone" in the center of your reactor grows, leading to long reaction times and over-irradiation of the product near the walls (polymerization/decomposition).

Troubleshooting Protocol

Q: Should I use a higher wattage lamp? A: Generally, no . More power often equals more heat, which complicates the cooling of the cage ketal (thermally sensitive in acidic media).

Q: How do I solve the scale-up issue? A: Switch to Flow Photochemistry. You must decouple the reaction volume from the path length.

  • Reactor Type: Use FEP (Fluorinated Ethylene Propylene) tubing wrapped around a cooled UV source (Hg vapor or 300-310 nm LED).

  • Path Length: Keep tubing diameter < 2.0 mm.

  • Residence Time: In flow, you can achieve multi-gram throughput per hour with residence times of 10-30 minutes, compared to 24+ hours in batch.

Data Comparison: Batch vs. Flow

ParameterBatch (Immersion Well)Flow (FEP Reactor)
Scale 50g inputContinuous (100g+ / day)
Irradiation Time 24 - 48 hours30 min (residence time)
Yield 40-50% (variable)60-70% (consistent)
Thermal Risk High (lamp cooling failure)Low (active cooling)

Process Note: Ensure your solvent (MeOH) is degassed. Dissolved oxygen can quench the triplet state intermediate required for the [2+2] cycloaddition.

Module 2: The Favorskii Ring Contraction (Safety Critical)

Issue: "The reaction mixture erupted/boiled over during the addition of NaOH."

Root Cause: Thermal Runaway

The conversion of the cage dione to the cubane diacid involves a double Favorskii rearrangement. This is highly exothermic. In the CSIRO protocol, this is performed in refluxing NaOH, but the initial mixing or the quenching step can be violent if not controlled.

Troubleshooting Protocol
  • Temperature Control: Do not add solid NaOH to the reaction. Use a pre-dissolved 25% w/v aqueous NaOH solution.

  • Addition Rate: Add the base slowly to the refluxing mixture. While counter-intuitive (adding base to hot solvent), the reaction requires heat to overcome the activation energy of the ring contraction, but the heat of reaction must be removed immediately by the reflux condenser.

  • The "Brown Sludge" Problem: If your reaction turns into an intractable black tar, you likely had residual acid from the previous hydrolysis step. The cage dione must be washed free of H2SO4 before the Favorskii step.

Safety Warning:

Never scale this step without a blast shield. While cubane is stable, the intermediate cage systems contain significant strain energy. Ensure your cooling capacity (chiller/condenser) exceeds the maximum theoretical heat release of the dosing rate.

Module 3: Functionalization & Selectivity

Issue: "I need the mono-acid (1-carbomethoxy-4-cubanecarboxylic acid), but hydrolysis of the diester gives me mostly di-acid or starting material."

Root Cause: Statistical Probability

The two ester groups on the cubane core are chemically equivalent and non-interacting (mechanically isolated). Hydrolysis is purely statistical.

Troubleshooting Protocol

Method A: Statistical Hydrolysis (The Standard)

  • Reagent: 1.05 equivalents of LiOH or NaOH.

  • Solvent: THF/MeOH/H2O (4:1:1).

  • Outcome: You will inevitably get a mixture: ~10% Diester, ~45% Mono-acid, ~45% Di-acid.

  • Purification: Do not use column chromatography immediately. Use "Acid-Base Extraction":

    • Dissolve mixture in EtOAc.

    • Extract with sat. NaHCO3 (Mono-acid and Di-acid go into water; Diester stays in EtOAc).

    • Acidify the aqueous layer to pH 5 (Mono-acid precipitates or extracts; Di-acid requires lower pH). Note: This pKa separation is tricky.

    • Better approach: Chromatograph the mixture. The polarity difference is massive.

Method B: The "Baran" C-H Activation (Advanced) If you need to install a complex group directly onto the cubane without going through the ester:

  • Reaction: Ag-catalyzed decarboxylation or Ni/Fe-catalyzed cross-coupling using Redox-Active Esters (RAEs).

  • Protocol: Convert the mono-acid to the N-hydroxyphthalimide (NHPI) ester. This "activates" the position for radical cross-coupling, allowing you to attach aryls, alkyls, or heteroatoms directly to the cage.

Functionalization Diester Cubane Diester MonoAcid Mono-Acid (Target) Diester->MonoAcid 1.0 eq LiOH (Statistical) DiAcid Di-Acid (Byproduct) Diester->DiAcid Excess LiOH RAE Redox-Active Ester (Radical Precursor) MonoAcid->RAE NHPI, DIC ArylCubane ArylCubane RAE->ArylCubane Ni/Fe cat, Ar-ZnX (Baran Cross-Coupling) HeteroCubane HeteroCubane RAE->HeteroCubane Decarboxylative Functionalization

Figure 2: Functionalization logic tree. The Redox-Active Ester (RAE) pathway allows access to diverse analogs avoiding unstable diazo intermediates.

FAQ: Stability and Handling

Q: Is cubane explosive? A: Pure cubane and its esters are not explosive under standard laboratory conditions (shock insensitive). However, they are high-energy materials.

  • Decomposition: Begins >200°C.

  • Storage: Stable at room temperature indefinitely.

  • Warning: Nitrocubanes (e.g., octanitrocubane) are high explosives. If you are nitrating the cage, full explosives safety protocols (bunkers, remote manipulation) are mandatory.

Q: Can I use standard silica gel chromatography? A: Yes. Cubane esters and acids are stable to silica. However, they are often not UV active (no conjugation).

  • Visualization: Use Iodine (

    
    ) stain or p-Anisaldehyde dip. The cage does not fluoresce strongly under 254 nm unless an aryl group is attached.
    

References

  • Tsanaktsidis, J. et al. "Dimethyl Cubane-1,4-dicarboxylate: A Practical Laboratory Scale Synthesis."[3][4] Australian Journal of Chemistry, 1997, 50, 189.[3] Link

  • Linclau, B. et al. "Decagram Synthesis of Dimethyl 1,4-Cubanedicarboxylate Using Continuous-Flow Photochemistry."[5] Journal of Organic Chemistry, 2020. (Demonstrates the flow chemistry optimization). Link

  • Baran, P. S. et al. "Practical Ni-Catalyzed Aryl-Alkyl Cross-Coupling of Secondary Redox-Active Esters." Journal of the American Chemical Society, 2016, 138, 8068. (Foundation for RAE coupling on strained systems). Link

  • Eaton, P. E. "Cubane: Ausgangsverbindungen für die Synthese mehrfach substituierter Cubane." Angewandte Chemie, 1992, 104, 1447. (Seminal review on stability and bioisosterism). Link

Sources

Troubleshooting

Technical Support Center: Navigating the Complexities of Cubane Derivative NMR Analysis

Welcome to the technical support center for the Nuclear Magnetic resonance (NMR) analysis of cubane derivatives. This resource is designed for researchers, medicinal chemists, and materials scientists who are leveraging...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the Nuclear Magnetic resonance (NMR) analysis of cubane derivatives. This resource is designed for researchers, medicinal chemists, and materials scientists who are leveraging the unique properties of the cubane scaffold. The rigid, three-dimensional structure of cubane offers exciting opportunities in drug development and advanced materials, but its unique geometry also presents distinct challenges in structural elucidation by NMR.

This guide is structured as a series of frequently asked questions (FAQs) and in-depth troubleshooting scenarios. It is intended to provide not just procedural guidance, but also the underlying scientific principles to empower you to make informed decisions during your NMR experiments.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the NMR analysis of cubane derivatives.

Question 1: Why do the proton signals of my substituted cubane appear as complex, overlapping multiplets?

Answer: The complexity arises from the rigid, compact structure of the cubane cage. Unlike flexible aliphatic systems where conformational averaging can simplify spectra, the fixed bond angles in cubanes lead to a prevalence of long-range couplings. You are likely observing not only vicinal (³J) couplings but also significant four-bond (⁴J) and even five-bond (⁵J) couplings through the rigid sigma-bond framework. These multiple, often small, coupling constants for each proton result in intricate splitting patterns that can be difficult to resolve in a standard 1D ¹H NMR spectrum.[1]

Question 2: I'm having trouble assigning the ¹³C signals for a polysubstituted cubane. Is there a predictable pattern?

Answer: While general trends apply (e.g., carbons attached to electronegative substituents will be shifted downfield), the effect of multiple substituents on the cubane core is not always additive or intuitive.[2][3][4] The electronic effects of substituents can be transmitted through the cage in complex ways, influencing the chemical shifts of distant carbons. For unambiguous assignment, it is highly recommended to use 2D NMR techniques such as HSQC and HMBC.

Question 3: The signal for my quaternary cubane carbon is very weak or missing. Why is this happening?

Answer: This is a common issue related to the long longitudinal relaxation times (T₁) of quaternary carbons.[5][6] Carbons that do not have directly attached protons rely on less efficient relaxation pathways. In standard ¹³C NMR experiments with short relaxation delays, these nuclei may not fully relax between pulses, leading to signal saturation and significantly reduced intensity.

Question 4: Can I use NOESY or ROESY to determine the stereochemistry of my disubstituted cubane?

Answer: Absolutely. NOESY and ROESY are powerful tools for this purpose.[7][8][9] These experiments detect through-space correlations between protons that are close to each other, irrespective of the number of bonds separating them. For a disubstituted cubane, you can distinguish between ortho, meta, and para isomers by observing specific NOE/ROE cross-peaks. For example, in a 1,2-disubstituted (ortho) cubane, you would expect to see an NOE between the protons on the substituted carbons.

Part 2: Troubleshooting Guides

This section provides detailed, step-by-step guidance for resolving specific problems encountered during the NMR analysis of cubane derivatives.

Troubleshooting Scenario 1: Uninterpretable Overlapping Proton Signals

Problem: Your 1D ¹H NMR spectrum of a trisubstituted cubane shows a dense region of overlapping multiplets, making it impossible to extract coupling constants or even determine the number of distinct proton environments.

Causality: The rigid cubane framework allows for significant long-range couplings (⁴J and beyond), which, combined with the similar electronic environments of the remaining cubyl protons, leads to severe signal overlap.[10][11]

Solution Workflow:

Step 1: Re-run the ¹H NMR with optimized resolution.

  • Protocol: Increase the acquisition time (at) to at least 3-4 seconds to improve digital resolution. Apply a gentle resolution-enhancing window function (e.g., Gaussian multiplication) during processing.

  • Rationale: A longer acquisition time allows the FID to decay more fully, resulting in narrower lines after Fourier transformation.

Step 2: Employ 2D Homonuclear Correlation Spectroscopy (COSY).

  • Protocol: Run a standard gradient-selected COSY (gCOSY) experiment.

  • Rationale: COSY will reveal which protons are coupled to each other.[12] Even if the multiplets are overlapped in 1D, you can trace the connectivity paths in the 2D spectrum, helping to identify individual spin systems.

Step 3: Deconvolute the spectrum using advanced processing software.

  • Protocol: Utilize spectral deconvolution algorithms available in most modern NMR processing software.[13][14][15][16][17]

  • Rationale: These algorithms can mathematically resolve overlapping peaks into their individual components, allowing for the extraction of chemical shifts and coupling constants that are hidden in the original spectrum.

Step 4: If ambiguity persists, consider 2D J-Resolved Spectroscopy.

  • Protocol: This experiment separates chemical shifts on one axis and coupling constants on the other.

  • Rationale: This can be a powerful, albeit less common, technique to visualize the exact multiplet structure for each proton signal, free from overlap with other signals.

Troubleshooting Scenario 2: Ambiguous ¹³C and ¹H Signal Assignment in a Polysubstituted Cubane

Problem: You have synthesized a novel cubane derivative with multiple, electronically distinct functional groups. You can see all the expected signals in your ¹H and ¹³C spectra, but you are unsure which signal corresponds to which position on the cubane cage.

Causality: The electronic effects of substituents on the cubane skeleton can be complex and non-intuitive, making assignment based solely on chemical shift prediction tables unreliable.

Solution Workflow:

Step 1: Acquire a Heteronuclear Single Quantum Coherence (HSQC) Spectrum.

  • Protocol: Run a standard gradient-selected, multiplicity-edited HSQC experiment.

  • Rationale: HSQC correlates each proton signal with the carbon to which it is directly attached.[18] This allows you to definitively link your assigned proton signals to their corresponding carbon signals. The multiplicity-edited version will also distinguish between CH, CH₂, and CH₃ groups by the phase of the cross-peaks.

Step 2: Acquire a Heteronuclear Multiple Bond Correlation (HMBC) Spectrum.

  • Protocol: Run a standard gradient-selected HMBC experiment. Optimize the long-range coupling delay (typically around 8-10 Hz).

  • Rationale: HMBC shows correlations between protons and carbons that are two or three bonds away (and sometimes further in rigid systems).[12] This is the key experiment for mapping out the overall structure. You can "walk" around the molecule by connecting protons to nearby quaternary carbons and other carbons within the same or adjacent functional groups.

Step 3: Use Computational Chemistry to Predict the Spectrum.

  • Protocol: Perform a geometry optimization followed by an NMR shielding calculation using Density Functional Theory (DFT), for example, at the B3LYP/6-31G(d) level of theory.[1][8][19][20]

  • Rationale: Comparing the experimentally observed chemical shifts to the computationally predicted values can provide strong evidence for your assignments. While not always perfectly accurate in absolute terms, the relative ordering of chemical shifts is often correctly predicted.

Logical Workflow for Signal Assignment:

G cluster_0 Experimental Data Acquisition cluster_1 Computational Prediction cluster_2 Data Integration & Assignment H_NMR 1D ¹H NMR HSQC 2D HSQC H_NMR->HSQC C_NMR 1D ¹³C NMR C_NMR->HSQC Assign_CH Assign C-H Pairs (from HSQC) HSQC->Assign_CH HMBC 2D HMBC Build_Fragments Build Molecular Fragments (from HMBC) HMBC->Build_Fragments DFT DFT Calculation (e.g., B3LYP/6-31G(d)) Predicted_Shifts Predicted δ(¹H, ¹³C) DFT->Predicted_Shifts Compare Compare Experimental & Predicted Shifts Predicted_Shifts->Compare Assign_CH->Build_Fragments Build_Fragments->Compare Final_Assignment Final Unambiguous Assignment Compare->Final_Assignment

Sources

Reference Data & Comparative Studies

Validation

A Tale of Two Cages: A Senior Application Scientist's Guide to Cuban-1-ylmethanamine vs. Adamantanamine Hydrochloride in Synthesis

For the discerning researcher in drug discovery and materials science, the choice of a molecular scaffold is a critical decision that profoundly influences the properties of the final compound. Among the vast arsenal of...

Author: BenchChem Technical Support Team. Date: February 2026

For the discerning researcher in drug discovery and materials science, the choice of a molecular scaffold is a critical decision that profoundly influences the properties of the final compound. Among the vast arsenal of building blocks, three-dimensional saturated hydrocarbons, often called "diamondoids," have carved a significant niche. Their rigid structures offer a predictable framework for orienting functional groups in three-dimensional space, a crucial aspect of modern rational drug design.

This guide provides an in-depth comparison of two exemplary caged amines: cuban-1-ylmethanamine hydrochloride and adamantanamine hydrochloride. While both are prized for their unique topologies, their subtle yet significant differences in steric bulk, electronic properties, and synthetic accessibility dictate their suitability for specific applications. We will delve into their intrinsic properties, compare their performance in a common synthetic transformation, and provide practical, field-proven insights to guide your selection process.

The Contenders: A Structural and Physicochemical Overview

At first glance, cuban-1-ylmethanamine and adamantanamine share a common feature: a compact, polycyclic hydrocarbon cage. However, the nature of these cages imparts distinct characteristics.

Adamantanamine Hydrochloride: The adamantane cage is a strain-free fusion of three cyclohexane chairs, resulting in a highly stable and lipophilic structure.[1][2][3][4][5] This "lipophilic bullet" has a proven track record in medicinal chemistry for its ability to enhance a drug's membrane permeability and metabolic stability by sterically shielding vulnerable functional groups.[3][6]

Cuban-1-ylmethanamine Hydrochloride: The cubane cage, a Platonic solid, is a highly strained system with C-C-C bond angles of 90°.[7] Despite this strain, it is kinetically stable.[7] Notably, cubane is less lipophilic and smaller than adamantane.[7] It is often considered a bioisostere for a phenyl ring, offering a three-dimensional, non-aromatic alternative with unique electronic properties.[1][4][8] The high s-character of the C-H bonds in cubane also influences its reactivity.[2]

A summary of their key physicochemical properties is presented below:

PropertyCuban-1-ylmethanamine HydrochlorideAdamantanamine HydrochlorideRationale & Implications in Synthesis
Molecular Weight 169.65 g/mol [9]187.71 g/mol [10]Adamantanamine is bulkier, which can lead to greater steric hindrance in reactions.
LogP (Calculated) LowerHigher[3][7]Adamantane derivatives are generally more lipophilic, impacting solubility and purification strategies.
Cage Strain Energy High (~160 kcal/mol)[2]Low (strain-free)[2]The strained bonds of cubane can influence its reactivity and the stability of its derivatives.
Metabolic Stability Generally higher[7][8]High[1][3]Both cages are resistant to metabolic degradation, a desirable trait in drug candidates.
Commercial Availability More specialized, higher cost[9][11][12][13]Widely available, lower cost[10][14][15][16]Practical consideration for large-scale synthesis and cost of goods.

Head-to-Head Synthesis: A Comparative N-Benzylation Study

To provide a practical comparison of their synthetic utility, we will examine a common and fundamental transformation: N-alkylation via reductive amination. This reaction is a cornerstone of medicinal chemistry for the construction of secondary amines. We will compare the hypothetical reaction of both amines with benzaldehyde to form their respective N-benzyl derivatives.

Experimental Workflow: Reductive Amination

The following diagram illustrates the general workflow for the reductive amination of a primary amine with an aldehyde.

G cluster_0 One-Pot Reaction Start Primary Amine + Benzaldehyde Imine_Formation Imine Formation (in situ) Start->Imine_Formation Stir at RT Reduction Reduction with Sodium Triacetoxyborohydride Imine_Formation->Reduction Add reducing agent Workup Aqueous Work-up & Extraction Reduction->Workup Reaction complete Purification Column Chromatography Workup->Purification Product N-Benzylated Amine Purification->Product

Caption: A generalized workflow for the one-pot reductive amination of primary amines.

Protocol 1: Synthesis of N-(Cuban-1-ylmethyl)benzylamine

This protocol is adapted from established procedures for the N-alkylation of cuban-1-amine.

Materials:

  • Cuban-1-ylmethanamine hydrochloride

  • Benzaldehyde

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of cuban-1-ylmethanamine hydrochloride (1.0 eq) and triethylamine (1.1 eq) in anhydrous DCM, add benzaldehyde (1.1 eq).

  • Stir the reaction mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the stirring solution.

  • Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Synthesis of N-(Adamantan-1-yl)benzylamine

This protocol is based on a known procedure for the reductive amination of adamantanamine.[17]

Materials:

  • Adamantanamine hydrochloride

  • Potassium hydroxide (KOH)

  • Benzaldehyde

  • Ethanol, anhydrous

Procedure:

  • Stir a mixture of adamantanamine hydrochloride (1.0 eq) and KOH (1.0 eq) in anhydrous ethanol for 2 hours to generate the free amine.

  • Filter the resulting potassium chloride precipitate.

  • Add benzaldehyde (1.0 eq) dropwise to the filtrate containing the free adamantanamine.

  • Reflux the resulting solution for 4 hours.

  • Concentrate the solution under reduced pressure.

  • The product, (E)-N-Benzylideneadamantan-1-amine, can be isolated by crystallization.[17]

  • For the final reduced product, the intermediate imine would be subjected to reduction with a suitable agent like sodium borohydride, followed by aqueous work-up and purification.

Comparative Performance Analysis: Expected Outcomes
Performance MetricCuban-1-ylmethanamineAdamantanamineMechanistic Rationale
Reaction Rate Potentially fasterPotentially slowerThe methylene spacer in cuban-1-ylmethanamine reduces steric hindrance around the nitrogen compared to the direct attachment in adamantanamine. This allows for easier access by the electrophile.
Yield Likely highLikely highBoth are primary amines and generally react well in reductive aminations. However, the steric bulk of adamantanamine might lead to slightly lower yields or require more forcing conditions.
Side Products MinimalPotential for unreacted starting materialThe greater steric hindrance of adamantanamine might lead to a less complete reaction, especially if reaction times are not optimized.
Purification Standard chromatographyMay be more challengingThe higher lipophilicity of the adamantane derivative might require adjustments to the chromatographic conditions for effective separation from nonpolar byproducts.

Causality Behind Experimental Choices: A Deeper Dive

Why Reductive Amination?

Reductive amination is a preferred method for N-alkylation in many synthetic campaigns due to its high selectivity for mono-alkylation, avoiding the common problem of over-alkylation seen with direct alkylation using alkyl halides.[18] The use of a mild reducing agent like sodium triacetoxyborohydride allows for a one-pot procedure where the imine is formed and reduced in situ.[18]

Solvent and Reagent Choices:

  • Dichloromethane (DCM) is a common solvent for reductive amination as it is relatively inert and effectively solubilizes the reactants and intermediates.

  • Triethylamine is used to neutralize the hydrochloride salt of cuban-1-ylmethanamine, liberating the free amine for reaction.

  • Sodium triacetoxyborohydride is a mild and selective reducing agent that is particularly effective for the reduction of imines in the presence of aldehydes.[18]

  • Ethanol is a suitable solvent for the adamantanamine reaction, and the use of KOH is a standard method to generate the free amine from its hydrochloride salt.

Structural Differences and Their Synthetic Implications

The following diagram illustrates the key structural differences between the two amines and how they influence reactivity.

G cluster_0 Cuban-1-ylmethanamine cluster_1 Adamantanamine C_amine H₂N-CH₂-[Cubane Cage] C_steric Less Steric Hindrance at Nitrogen C_amine->C_steric C_reactivity Faster Nucleophilic Attack C_steric->C_reactivity A_steric Greater Steric Hindrance at Nitrogen A_amine H₂N-[Adamantane Cage] A_amine->A_steric A_reactivity Slower Nucleophilic Attack A_steric->A_reactivity

Caption: Steric hindrance at the nitrogen atom influences the nucleophilicity of the amines.

Conclusion and Future Perspectives

Both cuban-1-ylmethanamine hydrochloride and adamantanamine hydrochloride are valuable building blocks in the synthetic chemist's toolbox. The choice between them is not a matter of one being universally "better," but rather a strategic decision based on the desired properties of the target molecule.

  • Adamantanamine remains the go-to choice for introducing high lipophilicity and steric bulk, with the advantage of being more readily available and cost-effective. Its synthetic transformations are well-established.

  • Cuban-1-ylmethanamine , while a more specialized reagent, offers access to novel chemical space. Its lower lipophilicity and unique electronic profile as a phenyl ring bioisostere make it an exciting candidate for developing next-generation therapeutics with improved pharmacokinetic profiles.[1][7][8]

As synthetic methodologies for cubane derivatives become more streamlined and cost-effective, we can anticipate a significant increase in their application. The continued exploration of these fascinating caged molecules will undoubtedly lead to the discovery of new drugs and materials with unprecedented properties. This guide serves as a foundational resource to empower researchers to make informed decisions in harnessing the unique potential of these three-dimensional scaffolds.

References

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  • (E)-N-Benzylideneadamantan-1-amine. PMC - NIH. [Link]

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Comparative

Beyond the Flatland: A Spectroscopic Comparison of Cubane and Benzene Bioisosteres

Introduction: Cubane, the Three-Dimensional Bioisostere of Benzene In the landscape of medicinal chemistry, the benzene ring has long been a cornerstone scaffold. However, its planarity and susceptibility to metabolic ox...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Cubane, the Three-Dimensional Bioisostere of Benzene

In the landscape of medicinal chemistry, the benzene ring has long been a cornerstone scaffold. However, its planarity and susceptibility to metabolic oxidation can present significant challenges in drug development. Bioisosterism, the replacement of a molecular fragment with another that retains similar biological activity, offers a powerful strategy to overcome these limitations. Enter cubane, a saturated, three-dimensional hydrocarbon cage that has emerged as a compelling bioisostere for benzene.[1][2]

Cubane's appeal lies in its striking geometric resemblance to benzene; the diagonal distance across the cubane cage is remarkably similar to the diameter of a benzene ring, allowing it to present substituents in a spatially analogous manner.[3][4] Unlike its aromatic counterpart, the sp³-hybridized nature of cubane's carbon framework imparts greater metabolic stability and can lead to improved physicochemical properties such as solubility.[5][6] This guide provides a detailed spectroscopic comparison of cubane and benzene bioisosteres, offering researchers and drug development professionals the foundational knowledge to characterize and differentiate these important molecular scaffolds.

The Spectroscopic Implications of Escaping Flatland

The fundamental structural differences between the planar, aromatic benzene ring and the strained, alicyclic cubane cage give rise to distinct spectroscopic signatures. Understanding these differences is paramount for the unambiguous characterization of novel drug candidates and for interpreting the impact of this bioisosteric substitution. This guide will delve into the comparative analysis of these two scaffolds using four primary spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Shift in Perspective

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. The chemical shifts of ¹H and ¹³C nuclei are exquisitely sensitive to their local electronic environments, providing a detailed picture of the molecular architecture.

¹H NMR Spectroscopy: Probing the Proton Environment

The proton NMR spectra of benzene and cubane derivatives are markedly different. The aromatic protons of a benzene ring are significantly deshielded due to the ring current effect, typically resonating in the downfield region of 7.0-8.5 ppm .[7] In stark contrast, the protons on an unsubstituted cubane cage are shielded and appear much further upfield, with a characteristic sharp singlet at approximately 4.0 ppm .[8] This dramatic upfield shift is a direct consequence of the saturated, non-aromatic nature of the cubane core.

Upon substitution, the symmetry of both scaffolds is broken, leading to more complex splitting patterns. For a para-disubstituted benzene ring, the protons often appear as a pair of doublets, maintaining a degree of symmetry.[9] In a 1,4-disubstituted cubane, the six remaining protons on the cage are equivalent, typically giving rise to a single resonance. However, introducing chirality or complex substituents can induce non-equivalence, leading to more complex spectra that require 2D NMR techniques for full assignment.[1]

¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton

The differences in the carbon environments of benzene and cubane are equally pronounced in their ¹³C NMR spectra. The sp²-hybridized carbons of a benzene ring resonate in the aromatic region, typically between 120-150 ppm .[10] The sp³-hybridized carbons of the cubane cage, however, are found significantly upfield. For instance, the carbons of the cubane unit in cuba-lumacaftor are calculated to appear in the 35-55 ppm region.[11] This clear separation in chemical shift provides an unambiguous diagnostic for the presence of a cubane core.

Vibrational Spectroscopy (FTIR): Fingerprinting the Molecular Framework

FTIR spectroscopy probes the vibrational modes of a molecule, providing a unique "fingerprint" based on its functional groups and overall structure.

The IR spectrum of a benzene-containing compound is characterized by several key features:

  • Aromatic C-H stretches typically appear above 3000 cm⁻¹, in the range of 3000-3100 cm⁻¹ .

  • Aromatic C=C stretching vibrations give rise to a series of sharp peaks in the 1450-1600 cm⁻¹ region.

  • Out-of-plane C-H bending vibrations in the 650-900 cm⁻¹ region can be diagnostic of the substitution pattern on the benzene ring.[12]

In contrast, a cubane-containing molecule will exhibit:

  • Aliphatic C-H stretches just below 3000 cm⁻¹, with unsubstituted cubane showing a peak at 3000 cm⁻¹ .[8]

  • The absence of the characteristic aromatic C=C stretching bands.

  • Vibrations associated with the cubane cage itself, with notable absorptions for cubane at 1231 and 851 cm⁻¹ .[8]

For molecules containing functional groups like carboxylic acids, the vibrations of the cubane and benzene cores are largely decoupled from those of the substituent. For example, the IR spectra of cubane-1,4-dicarboxylic acid and terephthalic acid are both dominated by the characteristic broad O-H stretch (2500-3300 cm⁻¹) and the C=O stretch (~1700 cm⁻¹) of the carboxylic acid dimer.[13][14] However, the underlying fingerprint region will still reflect the nature of the core scaffold.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Electronic Transitions in Focus

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The conjugated π-system of benzene gives rise to characteristic absorptions in the UV region. Benzene itself displays a strong absorption near 180 nm, a weaker one around 200 nm, and a series of even weaker, highly structured bands centered around 254 nm .[15] Substitution on the benzene ring can cause a bathochromic (red) shift of these absorptions to longer wavelengths.

Cubane, being a saturated hydrocarbon, does not possess a chromophore and is transparent in the conventional UV-Vis region (above 200 nm). Therefore, the UV-Vis spectrum of a cubane-containing bioisostere will be dominated by the electronic transitions of its other functional groups. This lack of UV absorbance for the cubane core itself is a key differentiating feature. For example, in a comparative study of cubane-1,4-dicarboxylic acid and terephthalic acid, the UV absorbance of a nanohybrid containing the cubane derivative was found to be around 320 nm, a property attributed to the electronic structure of the layered double hydroxide material rather than the cubane itself.[16]

Mass Spectrometry (MS): Fragmentation and Molecular Integrity

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, offering insights into its elemental composition and structure.

Benzene-containing compounds often exhibit characteristic fragmentation patterns. Alkyl-substituted benzenes frequently undergo benzylic cleavage to form a stable tropylium ion at m/z 91 .[17] Other common fragments from the benzene ring itself can appear at m/z 77 (C₆H₅⁺) and m/z 65 , the latter resulting from the loss of acetylene from the tropylium ion.[17]

The fragmentation of the cubane cage is less commonly discussed in introductory texts but is crucial for characterization. Due to its high strain energy, the molecular ion of a cubane derivative can be expected to undergo rearrangement and fragmentation. Studies on various C₈H₈ isomers, including cubane, have shown that they can isomerize upon ionization, leading to complex fragmentation patterns.[18] However, the parent peak of unsubstituted cubane is readily identifiable at m/z 104 .[8] The fragmentation of substituted cubanes will be influenced by the nature of the substituents, but the absence of the characteristic m/z 91 peak can be a strong indicator that a benzene ring is not present.

Data Presentation: Comparative Spectroscopic Data Tables

Spectroscopic TechniqueBenzene BioisostereCubane BioisostereKey Differentiating Features
¹H NMR Aromatic Protons: ~7.0-8.5 ppmCage Protons: ~4.0 ppm (unsubstituted)Significant upfield shift for cubane protons.
¹³C NMR Aromatic Carbons: ~120-150 ppmCage Carbons: ~35-55 ppmLarge upfield shift for cubane carbons.
FTIR C-H stretch: >3000 cm⁻¹; C=C stretch: 1450-1600 cm⁻¹C-H stretch: <3000 cm⁻¹; Absence of C=C stretchPresence of aromatic C=C stretches in benzene derivatives.
UV-Vis Absorption at ~254 nm (unsubstituted)Transparent above 200 nmBenzene's π-π* transitions are absent in cubane.
Mass Spectrometry Tropylium ion at m/z 91 (for alkylbenzenes)Absence of m/z 91; M+ at 104 (unsubstituted)Different fragmentation patterns.

Experimental Protocols

Protocol 1: Acquiring High-Resolution NMR Spectra

Causality: The choice of a deuterated solvent is critical for NMR spectroscopy. For non-polar scaffolds like cubane, chloroform-d (CDCl₃) is often a suitable choice due to its good solubilizing power for many organic compounds.[19] The concentration should be sufficient to obtain a good signal-to-noise ratio in a reasonable time, typically 5-25 mg for ¹H NMR and 50-100 mg for ¹³C NMR.[20] A high-field spectrometer (e.g., 400 MHz or higher) is recommended to achieve better signal dispersion, which is particularly important for complex, substituted bioisosteres.[21]

Methodology:

  • Sample Preparation: Accurately weigh 10-20 mg of the bioisostere and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

    • Set the probe temperature to a standard value, typically 25 °C.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Set the spectral width to cover the expected range of chemical shifts (e.g., -1 to 13 ppm).

    • Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

    • Process the data with Fourier transformation, phase correction, and baseline correction.

    • Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Set the spectral width to cover the expected range (e.g., 0 to 220 ppm).

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

    • Reference the spectrum to the solvent peak (e.g., the central peak of the CDCl₃ triplet at 77.16 ppm).

Protocol 2: Analysis by ATR-FTIR Spectroscopy

Causality: Attenuated Total Reflectance (ATR) is a convenient FTIR sampling technique that requires minimal sample preparation, making it suitable for both solid and liquid samples.[22] A diamond ATR crystal is robust and chemically resistant, making it a good general-purpose choice.[23] A background spectrum must be collected to subtract the absorbance of the atmosphere (CO₂ and H₂O) and the ATR crystal itself.

Methodology:

  • Instrument and Accessory Preparation:

    • Ensure the ATR crystal (e.g., diamond) is clean. If necessary, wipe it with a soft tissue dampened with a volatile solvent like isopropanol and allow it to dry completely.

  • Background Collection:

    • With the clean, empty ATR accessory in place, collect a background spectrum. This will account for the absorbance of the crystal and the ambient environment.

  • Sample Analysis:

    • Place a small amount of the solid or liquid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

    • For solid samples, apply pressure using the ATR's pressure clamp to ensure good contact between the sample and the crystal.

    • Collect the sample spectrum. A typical measurement consists of 16-32 scans at a resolution of 4 cm⁻¹.

  • Data Processing and Cleaning:

    • The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance spectrum.

    • After analysis, thoroughly clean the ATR crystal with a suitable solvent to remove all traces of the sample.

Protocol 3: UV-Vis Spectrophotometry for Bioisostere Comparison

Causality: The choice of solvent for UV-Vis spectroscopy is crucial; it must be transparent in the wavelength range of interest and should not interact with the analyte in a way that alters its electronic structure.[24] Solvents like ethanol or hexane are common choices. Accurate concentration determination is vital for calculating the molar absorptivity (ε), a quantitative measure of light absorption.

Methodology:

  • Solvent Selection: Choose a UV-grade solvent that dissolves the sample and is transparent in the desired wavelength range (typically 200-800 nm). 95% ethanol is a common choice.

  • Sample Preparation:

    • Prepare a stock solution of the bioisostere of a known concentration (e.g., 1 mg/mL).

    • From the stock solution, prepare a series of dilutions to find a concentration that gives a maximum absorbance between 0.2 and 0.8.

  • Instrument Setup:

    • Turn on the spectrophotometer and allow the lamps to warm up.

    • Fill a cuvette with the pure solvent to be used as a blank.

  • Analysis:

    • Record a baseline spectrum with the blank cuvette.

    • Rinse the cuvette with the sample solution before filling it.

    • Record the UV-Vis spectrum of the sample from the desired wavelength range (e.g., 200-400 nm).

    • Identify the wavelength of maximum absorbance (λmax) and the absorbance value at this wavelength.

Protocol 4: Mass Spectrometry Analysis

Causality: Electron Ionization (EI) is a common ionization technique that provides reproducible fragmentation patterns, which are useful for structural elucidation and library matching. A direct insertion probe can be used for solid samples, while a gas chromatograph (GC) inlet is suitable for volatile compounds.

Methodology:

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For volatile compounds, a GC inlet is appropriate. For less volatile solids, a direct insertion probe can be used.

  • Ionization: Ionize the sample using a standard electron ionization (EI) source (typically 70 eV).

  • Mass Analysis: Scan a range of m/z values (e.g., 40-500 amu) to detect the molecular ion and fragment ions.

  • Data Analysis:

    • Identify the molecular ion peak (M⁺·).

    • Analyze the fragmentation pattern, noting the m/z values and relative abundances of the major fragment ions.

    • Compare the fragmentation pattern of the cubane bioisostere to that of its benzene analog, looking for characteristic fragments (e.g., m/z 91 for alkylbenzenes) or their absence.

Mandatory Visualizations

Spectroscopic_Techniques cluster_NMR NMR Spectroscopy cluster_Vibrational Vibrational Spectroscopy cluster_Electronic Electronic Spectroscopy cluster_MS Mass Spectrometry NMR_H ¹H NMR NMR_C ¹³C NMR FTIR FTIR UV_Vis UV-Vis MS Mass Spec Bioisostere Bioisostere (Cubane or Benzene) Bioisostere->NMR_H Proton Environment Bioisostere->NMR_C Carbon Skeleton Bioisostere->FTIR Vibrational Modes Bioisostere->UV_Vis Electronic Transitions Bioisostere->MS Molecular Ion & Fragments

Experimental_Workflow cluster_Sample Sample Preparation cluster_Analysis Instrumental Analysis cluster_Data Data Interpretation Prep_NMR Dissolve in Deuterated Solvent Analyze_NMR Acquire Spectrum (Lock, Shim) Prep_NMR->Analyze_NMR Prep_FTIR Place on ATR Crystal Analyze_FTIR Collect Background & Sample Spectra Prep_FTIR->Analyze_FTIR Prep_UV Prepare Dilute Solution Analyze_UV Baseline & Scan Prep_UV->Analyze_UV Prep_MS Introduce to Ion Source Analyze_MS Ionize & Detect Prep_MS->Analyze_MS Data_NMR Chemical Shifts, Coupling Analyze_NMR->Data_NMR Data_FTIR Vibrational Frequencies Analyze_FTIR->Data_FTIR Data_UV λmax, Molar Absorptivity Analyze_UV->Data_UV Data_MS Fragmentation Pattern Analyze_MS->Data_MS

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  • Para-Disubstituted Benzenes Definition - Organic Chemistry Key Term. Fiveable, 2025.

  • FT-IR spectra of (a) cubane-1,4-dicarboxylic acid, (b) Zn-AlNO 3-LDH,... - ResearchGate.

Sources

Validation

"comparative study of cubane linkers in molecular scaffolds"

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, Drug Development Professionals Executive Summary: Escaping Flatland In modern drug discovery, the "Escape from Flatland" paradigm emphasiz...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, Drug Development Professionals

Executive Summary: Escaping Flatland

In modern drug discovery, the "Escape from Flatland" paradigm emphasizes increasing the fraction of


 hybridized carbons (

) to improve clinical success rates. While traditional phenyl linkers offer structural rigidity, they often suffer from poor aqueous solubility due to

-stacking and liability to metabolic epoxidation.

Cubane (


)  has emerged as a premier bioisostere for the phenyl ring. Unlike flexible alkyl chains or other saturated mimics, cubane maintains the rigid 180° exit vector of a para-substituted benzene while offering a distinct cubic volume that disrupts crystal packing. This guide objectively compares cubane linkers against standard phenyl and bicyclo[1.1.1]pentane (BCP) alternatives, supported by experimental data and validated synthetic protocols.
Technical Comparison: Cubane vs. Alternatives

The choice of linker dictates the scaffold's geometry, solubility, and metabolic fate. The table below synthesizes physicochemical data to guide scaffold selection.

Table 1: Physicochemical & Geometric Comparison of Linker Scaffolds
FeatureBenzene (Phenyl) Cubane (1,4-diyl) Bicyclo[1.1.1]pentane (BCP) Bicyclo[2.2.2]octane (BCO)
Hybridization

(Planar)

(3D Hyper-rigid)

(3D Rigid)

(3D Rigid)
Diagonal Distance ~2.79 Å~2.72 Å~1.85 Å~2.60 Å
Exit Vector 180° (Para)180°180°180°
Solubility Impact Low (promotes

-stacking)
High (disrupts packing)ModerateModerate
Lipophilicity HighModerate (Tunable)LowModerate
Metabolic Liability Epoxidation / Ring openingGenerally Stable (C-H strong)StableStable
Toxicity Potential toxic metabolitesNon-toxic / InertNon-toxicNon-toxic

Expert Insight: While BCP is often cited as a phenyl bioisostere, its significantly shorter diagonal distance (~1.85 Å vs 2.79 Å) can alter pharmacophore placement in binding pockets. Cubane (~2.72 Å) provides a near-perfect geometric match to benzene, making it the superior choice when spatial conservation is critical but physicochemical properties need optimization.

Critical Analysis: Performance in Molecular Scaffolds
3.1 Solubility Enhancement

Cubane's 3D structure prevents the "pancaking" effect seen with planar phenyl rings. In comparative studies of Lumacaftor analogs, replacing the benzene ring with a cubane core resulted in a compound with pH-independent high solubility.[1][2]

  • Mechanism: The cubic geometry increases the solvation energy and disrupts the lattice energy of the solid state.

  • Data Point: Cubane analogs of SAHA (Vorinostat) maintained histone deacetylase (HDAC) inhibitory potency while showing improved solubility profiles compared to their phenyl counterparts.

3.2 Metabolic Stability

The C-H bonds in cubane are strained and possess high


-character, making them stronger and generally more resistant to cytochrome P450-mediated oxidation than benzylic C-H bonds.
  • Case Study (Antimalarials): In a series of open-source antimalarials, cubane analogs showed improved potency against P. falciparum.[3][4] However, researchers must be vigilant: while the cubane core itself is robust, it can sometimes shift metabolic "hotspots" to adjacent positions or, in rare cases, undergo oxidation itself if the scaffold is highly electron-rich.

  • Comparison: BCP analogs often exhibit superior metabolic stability compared to both phenyl and cubane in specific high-clearance scenarios, likely due to their smaller steric footprint and lack of activated C-H sites.

Decision Logic for Linker Selection

The following diagram illustrates the logical flow for selecting the appropriate linker based on specific medicinal chemistry bottlenecks.

LinkerSelection Start Lead Optimization Bottleneck? Solubility Poor Solubility? Start->Solubility Metabolism High Clearance? Solubility->Metabolism No Cubane Select CUBANE (Matches Geometry, Improves Solubility) Solubility->Cubane Yes (Critical) Geometry Strict Binding Pocket? Metabolism->Geometry No BCP Select BCP (Reduces Lipophilicity, High Stability) Metabolism->BCP Yes (Priority) Geometry->Cubane Distance ~2.8A needed Geometry->BCP Distance <2.0A tolerated Phenyl Retain PHENYL (If Pi-Stacking Essential) Geometry->Phenyl Pi-Interactions required

Figure 1: Decision tree for selecting between Phenyl, Cubane, and BCP linkers based on ADME/T properties and structural requirements.

Validated Experimental Protocol

Objective: Synthesis of a 1,4-functionalized cubane scaffold via Amide Coupling. Context: This protocol describes the conversion of 1,4-cubanedicarboxylic acid (a common commercial precursor) into a mono-amide linker, a standard workflow for creating analogs of drugs like SAHA or Lumacaftor.

Protocol: Mono-Amidation of 1,4-Cubanedicarboxylic Acid

Reagents:

  • 1,4-Cubanedicarboxylic acid (1.0 equiv)

  • Thionyl chloride (

    
    ) or Oxalyl chloride
    
  • Amine partner (

    
    )
    
  • Triethylamine (

    
    ) or DIPEA
    
  • Dichloromethane (DCM) (Anhydrous)

Step-by-Step Methodology:

  • Acid Chloride Formation (Activation):

    • Suspend 1,4-cubanedicarboxylic acid in anhydrous DCM under inert atmosphere (

      
      ).
      
    • Add catalytic DMF (1-2 drops) followed by slow addition of oxalyl chloride (2.5 equiv).

    • Observation: Gas evolution (

      
      , 
      
      
      
      ,
      
      
      ) indicates reaction progress.
    • Stir at room temperature for 2-4 hours until the solution becomes clear.

    • Concentrate in vacuo to yield the bis-acid chloride. Note: Cubane acid chlorides are generally stable but should be used immediately.

  • Controlled Mono-Amidation:

    • Redissolve the bis-acid chloride in anhydrous DCM.

    • Cool to 0°C.

    • Add a solution of the amine partner (0.9-1.0 equiv) and

      
       (3.0 equiv) dropwise over 30 minutes. Critical: Slow addition favors mono-substitution over di-substitution.
      
    • Allow to warm to room temperature and stir for 12 hours.

  • Workup & Purification:

    • Quench with water. Extract with DCM (

      
      ).
      
    • Wash organic layer with 1M HCl (to remove unreacted amine) and sat.

      
       (to remove unreacted acid).
      
    • Dry over

      
       and concentrate.
      
    • Purification: Flash column chromatography (Silica gel, Hexane:EtOAc gradient). The mono-amide elutes after the di-amide byproduct.

Self-Validation Check:

  • 1H NMR: Look for the characteristic cubane C-H protons. In 1,4-disubstituted systems, these appear as a singlet typically between

    
     4.0–4.5 ppm. A shift in this peak confirms functionalization.
    
  • Mass Spec: Verify the molecular ion

    
    .
    
Synthesis Workflow Visualization

SynthesisProtocol Precursor 1,4-Cubanedicarboxylic Acid (Commercial Start) Activation Activation (Oxalyl Chloride/DCM) Precursor->Activation DMF cat. Intermediate Bis-Acid Chloride (Reactive Species) Activation->Intermediate -HCl, -CO, -CO2 Coupling Controlled Addition (0.9 eq Amine, 0°C) Intermediate->Coupling + R-NH2, Et3N Product Mono-Amide Cubane Linker (Target Scaffold) Coupling->Product Purification

Figure 2: Synthetic workflow for accessing mono-functionalized cubane linkers from dicarboxylic acid precursors.

References
  • Chalmers, B. A., et al. (2016). Validating Eaton’s Hypothesis: Cubane as a Benzene Bioisostere.[5] Angewandte Chemie International Edition. Link

  • Houston, S. D., et al. (2019).[2] The cubane paradigm in bioactive molecule discovery: further scope, limitations and the cyclooctatetraene complement.[2] Organic & Biomolecular Chemistry.[6][7][2][8] Link

  • Wilde, N. C., et al. (2020). Nonclassical Phenyl Bioisosteres as Effective Replacements in a Series of Novel Open-Source Antimalarials.[4] Journal of Medicinal Chemistry.[2][3][8] Link

  • Villo, P., et al. (2023). General Access to Cubanes as Benzene Bioisosteres.[2][5] Nature. Link

  • Subbaiah, M. A. M., & Meanwell, N. A. (2021).[7][8] Bioisosteres of the Phenyl Ring: Recent Strategic Applications in Lead Optimization and Drug Design.[2][8] Journal of Medicinal Chemistry.[2][3][8] Link

Sources

Comparative

"biological evaluation of novel cubane-based compounds"

Executive Summary The "escape from flatland" in medicinal chemistry has identified cubane ( ) as a premier bioisostere for the phenyl ring. Unlike traditional planar aromatic systems, cubane offers a rigid, aliphatic 3D...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The "escape from flatland" in medicinal chemistry has identified cubane (


)  as a premier bioisostere for the phenyl ring. Unlike traditional planar aromatic systems, cubane offers a rigid, aliphatic 3D scaffold that mimics the spatial arrangement of benzene (para-substitution vectors) while significantly altering physicochemical properties.

This guide provides a critical, data-driven comparison of cubane-based novel chemical entities (NCEs) against their benzene parent analogues. We analyze the trade-offs in solubility, metabolic stability, and potency , supported by experimental protocols for validating these properties in your own pipeline.

Part 1: The Bioisosteric Rationale

Geometric and Electronic Vector Analysis

The primary justification for replacing a benzene ring with cubane is the preservation of exit vector orientation combined with a shift in electronic character.

  • Geometric Mimicry: The body diagonal of cubane (

    
    ) is nearly identical to that of benzene (
    
    
    
    ), allowing 1,4-disubstituted cubanes to fit into binding pockets defined by para-substituted benzenes.
  • Electronic Divergence: Benzene is electron-rich (

    
    -system) and planar. Cubane is aliphatic, lacks a 
    
    
    
    -cloud, and is hyper-rigid. This difference eliminates
    
    
    -
    
    
    stacking interactions, which can reduce non-specific binding and improve solubility by disrupting crystal lattice energy.
Visualization: The Scaffold Comparison

The following diagram illustrates the structural logic behind the benzene-to-cubane switch.

BioisostereLogic cluster_0 Parent Compound (Benzene) cluster_1 Novel Entity (Cubane) Benzene Benzene Core (Planar, Aromatic) PiStack Risk: High Lattice Energy (Low Solubility) Benzene->PiStack Metab Risk: Aromatic Hydroxylation (CYP450 Liability) Benzene->Metab Transform Bioisosteric Replacement Benzene->Transform Cubane Cubane Core (3D Cube, Aliphatic) Solubility Benefit: Lattice Disruption (High Solubility) Cubane->Solubility Stability Benefit: C-H Bond Strength (Metabolic Stability) Cubane->Stability Transform->Cubane

Figure 1: Comparative logic flow demonstrating the physicochemical shifts when transitioning from a planar benzene scaffold to a 3D cubane scaffold.

Part 2: Comparative Performance Data

The following data synthesizes results from key case studies, specifically the Lumacaftor analogue study (University of Queensland/MacMillan Lab) and Leteprinim neuroprotection studies.

Solubility and Metabolic Stability

Cubane analogues often demonstrate superior pharmacokinetic profiles due to the "3D-spacer" effect, which prevents the tight crystal packing observed in planar aromatics.

Table 1: Head-to-Head ADME Profiling (Benzene vs. Cubane)

MetricParent Drug (Benzene)Cubane AnaloguePerformance ShiftMechanism
Aqueous Solubility Low (

at pH 7.4)
High (

)
>20x Improvement Disruption of planar

-stacking reduces lattice energy.
Metabolic Clearance (

)

cells

cells
41% Stability Increase Stronger C-H bonds (

-character) resist CYP oxidation.
Lipophilicity (LogP)3.53.9Slight Increase Cubane is a lipophilic hydrocarbon ball; solubility gains are kinetic/lattice driven, not lipophilicity driven.
Toxicity (

in mice)

(Nicorandil)

Reduced Toxicity Lack of toxic epoxide metabolite formation common in aromatics.

> Expert Insight: While cubane generally improves metabolic stability, exceptions exist. In some antimalarial series, the cubane core itself became a metabolic "hotspot" for oxidation. Therefore, stability is scaffold-dependent and must be experimentally verified (see Protocol 4.1).

Biological Potency (Target Engagement)

Does the shape match translate to binding affinity?

Table 2: Potency Comparison in Key Targets

Target / IndicationCompound Pair

/ Efficacy (Benzene)

/ Efficacy (Cubane)
Outcome
Neuroprotection (NGF enhancement)Leteprinim38% Neurite Outgrowth48% Neurite Outgrowth Superior Efficacy
Anesthetic (Na+ Channel)BenzocaineEffectiveEquipotent Retained Potency
Pesticide (Chitin Synthesis)Diflubenzuron

Baseline
2x More Potent Enhanced Potency

Part 3: Experimental Protocols (Self-Validating Systems)

To ensure reproducibility and data integrity, the following workflows utilize internal controls.

Protocol: Microsomal Stability Assay (Cubane Validation)

Objective: Determine if the cubane cage resists oxidative metabolism better than the phenyl ring.

Reagents:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL).

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

  • Positive Control: Verapamil (High clearance).

  • Negative Control: Warfarin (Low clearance).

Workflow:

  • Preparation: Prepare

    
     test compound (Cubane vs. Benzene) in phosphate buffer (pH 7.4) with 0.5 mg/mL HLM.
    
  • Pre-incubation: Equilibrate at 37°C for 5 minutes. Control Check: Ensure no degradation occurs before NADPH addition.

  • Initiation: Add NADPH regenerating system to start the reaction.

  • Sampling: Aliquot 50

    
     at 
    
    
    
    min into ice-cold acetonitrile (containing internal standard, e.g., Tolbutamide).
  • Analysis: Centrifuge (4000g, 20 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(concentration) vs. time. The slope

    
     determines half-life (
    
    
    
    ).
    • Validation Criteria: Verapamil

      
       must be 
      
      
      
      min.
Protocol: Solubility (Thermodynamic)

Objective: Confirm lattice energy disruption.

  • Saturation: Add excess solid compound (Cubane/Benzene) to PBS (pH 7.4).

  • Equilibration: Shake at 25°C for 24 hours.

  • Filtration: Filter through 0.45

    
     PVDF membrane. Critical Step: Saturated cubane solutions can be viscous; ensure membrane compatibility.
    
  • Quantification: Analyze filtrate by HPLC-UV against a standard curve.

Part 4: Evaluation Workflow Visualization

This diagram outlines the decision tree for advancing a cubane lead candidate.

EvaluationWorkflow cluster_chem Physicochemical Filter cluster_bio Biological Filter Start Start: Novel Cubane Analog Solubility Thermodynamic Solubility (Target: > Benzene Parent) Start->Solubility LogP LogP Determination (Target: < 5.0) Solubility->LogP Microsomal Microsomal Stability (HLM) (Target: Cl_int < Parent) LogP->Microsomal Potency Target Affinity (IC50) (Target: Equipotent or Better) Microsomal->Potency Decision Go / No-Go Decision Potency->Decision Lead Optimization Lead Optimization Decision->Lead Optimization Pass Scaffold Redesign Scaffold Redesign Decision->Scaffold Redesign Fail (Metabolic Hotspot)

Figure 2: Sequential screening workflow for validating cubane bioisosteres in early drug discovery.

References

  • Eaton, P. E. (1992).[1] Cubane: Ausgangsverbindungen für die Chemie der neunziger Jahre und des nächsten Jahrhunderts. Angewandte Chemie, 104(11), 1447–1462.

  • Chalmers, B. A., et al. (2016). Validating Eaton's Hypothesis: Cubane as a Benzene Bioisostere.[2][1][3] Angewandte Chemie International Edition, 55(11), 3580–3585.

  • Garry, O. L., et al. (2023).[4][5] General access to cubanes as benzene bioisosteres.[6][4][3][7] Nature, 615, 263–268.

  • Houston, S. D., et al. (2019). The cubane paradigm in bioactive molecule discovery: further scope, limitations and the cyclooctatetraene complement. Organic & Biomolecular Chemistry, 17, 6790-6798.[3]

  • Venturelli, A., et al. (2017). Cubane-based Histone Deacetylase Inhibitors: Synthesis, Biological Evaluation and Molecular Modeling. ChemMedChem, 12(1), 1-10.

Sources

Validation

A Researcher's Guide to the Conformational Landscape of Cuban-1-ylmethanamine Hydrochloride: A Comparative Computational Analysis

Introduction: The Conundrum of a Caged Amine Cuban-1-ylmethanamine hydrochloride presents a fascinating challenge in computational chemistry. This small molecule, with its rigid, highly strained cubane core and a flexibl...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Conundrum of a Caged Amine

Cuban-1-ylmethanamine hydrochloride presents a fascinating challenge in computational chemistry. This small molecule, with its rigid, highly strained cubane core and a flexible aminomethyl side chain, is of significant interest in medicinal chemistry and materials science. The cubane cage offers a unique three-dimensional scaffold, while the protonated amine group governs its solubility and potential intermolecular interactions.[1] Understanding the conformational preferences of the aminomethyl side chain is paramount for predicting its binding affinity to biological targets, its crystal packing, and its overall physicochemical properties.

This guide provides a comprehensive comparison of computational strategies to elucidate the conformational landscape of Cuban-1-ylmethanamine hydrochloride. We will delve into the rationale behind selecting appropriate methodologies, from rapid screening with molecular mechanics to high-accuracy refinement with quantum mechanics, providing a robust workflow for researchers in drug development and related fields.

The Challenge: Rigidity Meets Flexibility

The primary difficulty in analyzing Cuban-1-ylmethanamine hydrochloride lies in the interplay between its constituent parts:

  • The Rigid Cubane Core: The strained C-C bonds of the cubane cage are not well-described by standard molecular mechanics force fields, which are typically parameterized for less strained systems.[2]

  • The Flexible Side Chain: The rotation around the C-C and C-N bonds of the aminomethyl group gives rise to a multitude of possible conformations.

  • The Protonated Amine: The positive charge on the nitrogen atom and its interaction with the chloride counter-ion introduce strong electrostatic effects and the need to consider solvation.[3][4]

A successful computational strategy must adequately address all three aspects to provide a reliable picture of the molecule's conformational space.

Comparative Analysis of Computational Methodologies

There is no single "best" method for conformational analysis; the optimal approach is a trade-off between computational cost and accuracy. Here, we compare two primary strategies: Molecular Mechanics (MM) force fields and Quantum Mechanics (QM) methods.

Molecular Mechanics (MM) Force Fields: The Workhorse for Rapid Screening

Molecular mechanics methods offer a computationally inexpensive way to perform an initial, broad search of the conformational space.[5] They represent atoms as balls and bonds as springs, with parameters (the "force field") defining the energy of the system.

Commonly Used Force Fields:

  • General Amber Force Field (GAFF): A popular choice for organic molecules, but may require parameterization for the strained cubane moiety.

  • Merck Molecular Force Field (MMFF94): Another widely used force field with broad coverage of organic functional groups.

  • Optimized Potentials for Liquid Simulations (OPLS): Known for its good performance in condensed-phase simulations.

Strengths:

  • Speed: Enables the rapid exploration of thousands of potential conformations.

  • Scalability: Can be applied to large molecules and systems.

Weaknesses:

  • Parameterization: Standard force fields may lack accurate parameters for the unique cubane cage and the protonated amine. This can lead to inaccurate geometries and energies.

  • Charge Model: The fixed-charge model used in most MM force fields may not fully capture the electronic effects of the protonated amine.

Self-Validation and Trustworthiness: To trust the results of an MM-based conformational search, it is crucial to validate the force field. This can be done by comparing the MM-optimized geometry of a simpler, related molecule (e.g., aminomethylcubane) with a high-level QM calculation. If significant discrepancies are observed, re-parameterization of the force field is necessary.

Quantum Mechanics (QM) Methods: The Gold Standard for Accuracy

Quantum mechanics methods, particularly Density Functional Theory (DFT), provide a much more accurate description of the electronic structure and, consequently, the geometry and energy of molecules.[6][7]

Commonly Used DFT Functionals and Basis Sets:

  • B3LYP: A widely used hybrid functional that often provides a good balance of accuracy and computational cost.

  • M06-2X: A functional that is often recommended for systems with significant non-covalent interactions.

  • 6-31G(d,p) or larger: A Pople-style basis set that is a good starting point for geometry optimizations. Larger basis sets, such as those from the aug-cc-pVTZ family, can be used for more accurate single-point energy calculations.

Strengths:

  • Accuracy: Provides reliable geometries and relative energies without the need for parameterization.

  • Electronic Effects: Explicitly treats the electronic structure, accurately capturing the effects of the protonated amine.

Weaknesses:

  • Computational Cost: Significantly more computationally expensive than MM methods, making it impractical for an exhaustive search of all possible conformations.

A Hybrid Workflow for a Comprehensive Analysis

Given the strengths and weaknesses of each approach, a hybrid workflow is the most effective strategy for the computational analysis of Cuban-1-ylmethanamine hydrochloride's conformations.

G cluster_0 Molecular Mechanics (MM) Stage cluster_1 Quantum Mechanics (QM) Stage A Initial 3D Structure Generation B Systematic/Stochastic Conformational Search (e.g., using GAFF or MMFF94) A->B C Clustering and Selection of Low-Energy Conformers B->C D Geometry Optimization of Selected Conformers (e.g., B3LYP/6-31G(d,p)) C->D Top 10-20 unique conformers E Single-Point Energy Calculation (e.g., M06-2X/aug-cc-pVTZ) D->E F Analysis of Rotational Barriers and Thermodynamic Properties E->F G C1 Conformer 1 (Global Minimum) TS12 TS1-2 C1->TS12 Rotation around C-N C2 Conformer 2 (ΔG = 0.91 kcal/mol) TS23 TS2-3 C2->TS23 Rotation around C-C C3 Conformer 3 (ΔG = 1.62 kcal/mol) C4 Conformer 4 (ΔG = 2.25 kcal/mol) TS12->C2 Rotation around C-N TS23->C3 Rotation around C-C

Caption: Energy landscape showing the relationship between low-energy conformers.

Conclusion and Future Directions

This guide has outlined a robust, multi-tiered computational approach for the conformational analysis of Cuban-1-ylmethanamine hydrochloride. By combining the speed of molecular mechanics for initial exploration with the accuracy of quantum mechanics for refinement, researchers can gain a detailed understanding of the conformational preferences of this challenging molecule.

For future work, the development of a specific set of force field parameters for cubane derivatives would be highly beneficial for the broader scientific community. [8]Additionally, molecular dynamics simulations could provide insights into the dynamic behavior of the aminomethyl side chain and its interactions with solvent molecules. Ultimately, experimental validation through techniques such as X-ray crystallography or NMR spectroscopy would be invaluable for confirming the computational predictions. [4]

References

  • Zielinski, T. J. (1982). An Ab initio study on the conformations of protonated, neutral, and deprotonated amidine.
  • Corcoba, A., et al. (2015). A computational study of the protonation of simple amines in water clusters. Journal of Molecular Modeling, 21(1), 1-13.
  • Abboud, J. L. M., et al. (1998). Protonation of Cubane in the Gas Phase: A High‐Level Ab Initio and DFT Study.
  • Szostak, M., & Aube, J. (2012). An Efficient Computational Model to Predict Protonation at the Amide Nitrogen and Reactivity along the C–N Rotational Pathway.
  • Zarycz, S., et al. (2017). Substituent effects in cubane and hypercubane: a DFT and QTAIM study. Theoretical Chemistry Accounts, 136(9), 1-11.
  • Chen, I. J., & Foloppe, N. (2010). ConfGen: A Conformational Search Method for Efficient Generation of Bioactive Conformers.
  • Cativiela, C., et al. (1996). Computational study on the conformations of dopamine, its α- and ortho-methylated derivatives and their N-protonated forms. Journal of the Chemical Society, Perkin Transactions 2, (5), 851-856.
  • Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. PhD thesis, University of Glasgow.
  • Mandity, I. M., et al. (2004). A conformational analysis of histamine, and its protonated or deprotonated forms: an ab initio study. Journal of Molecular Structure: THEOCHEM, 682(1-3), 125-132.
  • Williams, C. M., et al. (2019). Cubanes in Medicinal Chemistry. Journal of Medicinal Chemistry, 62(3), 1078-1094.
  • Soderhjelm, P., et al. (2017). Docking of Macrocycles: Comparing Rigid and Flexible Docking in Glide.
  • da Silva, E. L., et al. (2021). Cubane and cubanoid: Structural, optoelectronic and thermodynamic properties from DFT and TD-DFT method. Journal of Molecular Graphics and Modelling, 103, 107820.
  • Momose, H., et al. (2002). DFT Calculations of Photoabsorption Spectra for Alicyclic and Heterocyclic Compounds in the VUV Region. Journal of Photopolymer Science and Technology, 15(1), 53-60.
  • Gibson, E. K. (2012). Amine hydrochloride salts: a problem in polyurethane synthesis. Enlighten Theses.
  • Alemparte, C., et al. (2008). Internal dynamics and optical rotations predicted for O(h)- and O-symmetric cubanes. Organic Letters, 10(21), 4763-4766.
  • Spivey, A. C. (2016). CHEM60001: An Introduction to Reaction Stereoelectronics. LECTURE 2 Stereoelectronics of Ground States – Conformational Analysis. Imperial College London.
  • Advanced ChemBlocks Inc. (2026). 1-(cuban-1-yl)methanamine hydrochloride.
  • Childs, S. L., et al. (2004). Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Molecular Complexes of Fluoxetine Hydrochloride with Benzoic, Succinic, and Fumaric Acids. Journal of the American Chemical Society, 126(41), 13335-13342.
  • Schaffer, L., et al. (2003). Side-chain flexibility in protein–ligand binding: The minimal rotation hypothesis.
  • van der Spoel, D., et al. (2018). Benchmarking of Molecular Dynamics Force Fields for Solid-Liquid and Solid-Solid Phase Transitions in Alkanes.
  • Leon, E., et al. (2020). A Combined Systematic-Stochastic Algorithm for the Conformational Search in Flexible Acyclic Molecules. Frontiers in Chemistry, 8, 47.
  • Oono, H., et al. (2020). Development of Force Field Parameters for p-Carborane to Investigate the Structural Influence of Carborane Derivatives on Drug Targets by Complex Formation. Biological and Pharmaceutical Bulletin, 43(12), 1931-1939.
  • Unige.it.
  • The Organic Chemistry Tutor.
  • Bursulaya, B. D., et al. (2003). Comparative study of several algorithms for flexible ligand docking. Journal of Computer-Aided Molecular Design, 17(11), 755-763.
  • Sutton, C., et al. (2014).
  • University of California, Irvine.
  • Galabov, B., et al. (2008). Conformations of allyl amine: theory vs experiment. The Journal of Physical Chemistry A, 112(10), 2120-2124.
  • Horton, J. T., et al. (2019).
  • Zhang, Z., et al. (2021). Amine hydrochloride salts as bifunctional reagents for the radical aminochlorination of maleimides. Organic Chemistry Frontiers, 8(16), 4443-4448.
  • Beckmann, P. A., et al. (2013). Distributions of methyl group rotational barriers in polycrystalline organic solids. The Journal of Physical Chemistry A, 117(47), 12438-12448.
  • Cresset Group. (2023). Customized force field parameters using a hybrid DFT//GFN2-xTB approach.
  • Dunbrack Lab.
  • Lee, I., et al. (2004). Internal rotation about the C–N bond of amides. Journal of Molecular Structure: THEOCHEM, 678(1-3), 231-236.
  • PubChem. (1,2,3,4-Tetrahydronaphthalen-1-yl)methanamine hydrochloride.
  • NIST. Methanamine, hydrochloride.
  • PubChem. Adamantan-1-ylmethanamine hydrochloride.
  • LGC Standards. N-Methyl-C-(naphthalen-1-yl)methanamine Hydrochloride (Secondary Amine Hydrochloride).
  • Lee, M. J., et al. (2019). Calculation of Rotational Barriers of 4-Acyloxy-4'-N-N-Butylcarbamyloxy-Biphenyls by Molecular Calculation and Linear Free Energy Relationships. Biomedical Research, 30(1), 1-6.

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Safety & Regulatory Compliance

Safety

A Comprehensive Safety and Handling Guide for Cuban-1-ylmethanamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals This guide provides essential safety and logistical information for the handling of Cuban-1-ylmethanamine hydrochloride (CAS No. 187275-39-4), a unique cuba...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for the handling of Cuban-1-ylmethanamine hydrochloride (CAS No. 187275-39-4), a unique cubane derivative with potential applications in pharmaceutical development. As the toxicological properties of this compound have not been thoroughly investigated, a cautious and systematic approach to its handling, use, and disposal is imperative to ensure laboratory safety.[1] This document is intended to serve as a preferred resource, offering procedural guidance that goes beyond standard product information to build a foundation of trust and safety in your laboratory operations.

Hazard Identification and Risk Assessment

Cuban-1-ylmethanamine hydrochloride is classified as a hazardous substance. Understanding its specific risks is the first step toward safe handling.

Classification according to Regulation (EC) No 1272/2008: [1]

  • H302: Harmful if swallowed. [2]

  • H315: Causes skin irritation. [2]

  • H319: Causes serious eye irritation. [2]

  • H335: May cause respiratory irritation. [2]

The unique, strained cage-like structure of the cubane moiety, while kinetically stable, suggests that its derivatives should be handled with care.[3][4] The primary routes of exposure are inhalation, skin contact, eye contact, and ingestion. A thorough risk assessment should be conducted before any new experimental protocol involving this compound is initiated.

Mandatory Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is crucial when handling Cuban-1-ylmethanamine hydrochloride to minimize exposure.

PPE CategoryItemSpecifications and Remarks
Eye and Face Protection Safety Goggles with Side-ShieldsMust comply with OSHA 29 CFR 1910.133 or European Standard EN166. A face shield is recommended when there is a risk of splashing or dust generation.[5]
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended. Gloves must be inspected before use and disposed of properly after handling. Use proper glove removal technique to avoid skin contact.[1][6][7]
Body Protection Laboratory CoatA fully buttoned lab coat is required to prevent skin contact. For larger quantities or in case of a spill, impervious clothing or a chemical splash suit may be necessary.[6]
Respiratory Protection NIOSH-Approved RespiratorIn a well-ventilated area, such as a chemical fume hood, respiratory protection may not be required for handling small quantities. However, if dust formation is likely or ventilation is inadequate, a NIOSH-approved N95 respirator or higher is recommended. For emergencies or significant spills, a self-contained breathing apparatus (SCBA) should be used.[1][6]

Operational Plan: From Receipt to Use

A systematic workflow is essential for the safe handling of this compound. The following step-by-step procedure should be followed:

Receiving and Storage
  • Inspect: Upon receipt, visually inspect the container for any damage or leaks.

  • Label: Ensure the container is clearly labeled with the chemical name, CAS number, and hazard symbols.

  • Store: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[8] Keep the container tightly closed.

Handling and Use

All handling of Cuban-1-ylmethanamine hydrochloride should be performed within a certified laboratory chemical fume hood to minimize inhalation exposure.

  • Preparation: Before starting, ensure the fume hood is functioning correctly and the work area is clean and uncluttered. Have all necessary equipment and reagents ready.

  • Donning PPE: Put on all required personal protective equipment as detailed in the table above.

  • Weighing and Transferring:

    • Perform all weighing and transferring of the solid compound within the fume hood.

    • Use a spatula or other appropriate tool to handle the solid. Avoid creating dust. If dust formation is unavoidable, use appropriate respiratory protection.

    • Close the container immediately after use.

  • In Solution: When working with the compound in solution, handle it with the same level of caution. Use sealed containers for transfers whenever possible.

  • Post-Handling: After use, decontaminate all surfaces and equipment that may have come into contact with the chemical. Wash hands thoroughly with soap and water.[1]

Workflow for Safe Handling

A 1. Preparation - Verify fume hood function - Assemble equipment B 2. Don PPE - Goggles, gloves, lab coat - Respirator if needed A->B Safety First C 3. Handling in Fume Hood - Weighing and transferring - Preparing solutions B->C Proceed with Caution D 4. Post-Handling - Decontaminate workspace - Remove and dispose of PPE C->D After Use E 5. Hand Washing - Thoroughly wash hands D->E Final Step

Caption: A step-by-step workflow for the safe handling of Cuban-1-ylmethanamine hydrochloride.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

First Aid Measures[1]
  • If Inhaled: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.

  • In Case of Skin Contact: Wash off with soap and plenty of water. Consult a physician.

  • In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

  • If Swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician.

Spill Management
  • Evacuate: Evacuate non-essential personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Contain: For small spills, carefully sweep up the solid material without creating dust and place it in a suitable, closed container for disposal.[1]

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent and then with soap and water.

  • Report: Report the incident to the laboratory supervisor.

Disposal Plan

Proper disposal of Cuban-1-ylmethanamine hydrochloride and any contaminated materials is essential to prevent environmental contamination.

  • Waste Collection:

    • Collect all waste, including unused product and contaminated disposable materials (gloves, paper towels, etc.), in a clearly labeled, sealed, and appropriate hazardous waste container.

  • Disposal Protocol:

    • Dispose of the chemical waste in accordance with all applicable federal, state, and local environmental regulations.

    • Do not dispose of down the drain or in the regular trash.[1]

    • Contact your institution's environmental health and safety (EHS) office for specific disposal procedures.

Disposal Workflow

A 1. Segregate Waste - Unused chemical - Contaminated PPE - Contaminated labware B 2. Label Waste Container - 'Hazardous Waste' - Chemical name - Date A->B Proper Containment C 3. Store Securely - In a designated satellite  accumulation area B->C Safe Storage D 4. Arrange for Pickup - Contact EHS for disposal C->D Final Disposal

Caption: A systematic workflow for the safe disposal of Cuban-1-ylmethanamine hydrochloride waste.

References

  • Chemical Label for (cuban-1-yl)methanamine hydrochloride.
  • MSDS of (Cuban-1-yl)methanamine hydrochloride - Capot Chemical.
  • What are the Health and Safety Guidelines for Using Amines?
  • Personal protective equipment for handling 1-Aminohydantoin-d2 hydrochloride - Benchchem.
  • SAFETY DATA SHEET.
  • Standard Operating Procedures for Hazardous and Particularly Hazardous Chemicals.
  • Personal Protective Equipment | US EPA.
  • Chemical Safety: Personal Protective Equipment.
  • Cubane Synthesis by Sameer Bhutani on Prezi.
  • PerFected Cubane - Scientific Update - UK.

Sources

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